GNE-616
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C24H23F4N5O3S |
|---|---|
Molekulargewicht |
537.5 g/mol |
IUPAC-Name |
(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide |
InChI |
InChI=1S/C24H23F4N5O3S/c25-17-12-16-19(33-9-5-15(24(26,27)28)11-20(33)18-3-1-2-7-30-18)6-10-36-21(16)13-22(17)37(34,35)32-23-4-8-29-14-31-23/h1-4,7-8,12-15,19-20H,5-6,9-11H2,(H,29,31,32)/t15-,19-,20+/m0/s1 |
InChI-Schlüssel |
XQUOWYVEKSXNET-RYGJVYDSSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-616 is a potent and highly selective, orally bioavailable arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7 has been genetically validated as a critical mediator of pain perception in humans, making it a promising therapeutic target for the treatment of chronic pain.[2] this compound emerged from a structure- and ligand-based drug discovery effort aimed at optimizing potency, metabolic stability, and selectivity for Nav1.7.[2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound on Nav1.7, detailing its binding characteristics, electrophysiological effects, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is a state-dependent channel blocker that preferentially binds to the inactivated state of the Nav1.7 channel.[2][5] It targets the fourth voltage-sensing domain (VSD4) of the channel, a region known to be important for channel gating and a binding site for other selective inhibitors.[2][5] By binding to VSD4, this compound stabilizes the inactivated conformation of the channel, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons. This mechanism effectively dampens the pain signal at its origin.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency of this compound on Human Nav1.7
| Parameter | Value (nM) | Assay Type |
| Ki | 0.79 | Radioligand Binding Assay |
| Kd | 0.38 | Radioligand Binding Assay |
Data sourced from MedChemExpress.[1]
Table 2: Selectivity of this compound for Human Nav Channel Subtypes
| Nav Subtype | Kd (nM) | Selectivity (fold vs. hNav1.7) |
| hNav1.1 | >1000 | >2500 |
| hNav1.2 | 11.8 | 31 |
| hNav1.3 | >1000 | >2500 |
| hNav1.4 | >1000 | >2500 |
| hNav1.5 | >1000 | >2500 |
| hNav1.6 | 27.7 | 73 |
Data sourced from MedChemExpress.[1]
Table 3: In Vivo Efficacy of this compound
| Model | Parameter | Value (nM) |
| Inherited Erythromelalgia (IEM) PK/PD Model | EC50 | 740 |
| Inherited Erythromelalgia (IEM) PK/PD Model | EC50,u | 9.6 |
Data sourced from MedChemExpress.[1]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and its place within the broader context of pain signaling.
Caption: Mechanism of this compound action on Nav1.7 channel states.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard techniques for studying Nav1.7 inhibitors and are consistent with the data reported for this compound.
Automated Patch-Clamp Electrophysiology
This protocol is designed to assess the potency and voltage-dependence of Nav1.7 channel inhibition by this compound.
1. Cell Culture and Preparation:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human Nav1.7 (hNav1.7).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of the experiment, cells are detached using a non-enzymatic cell dissociation solution, washed with serum-free medium, and resuspended in the appropriate extracellular solution at a density of 1-2 million cells/mL.
2. Solutions:
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 adjusted with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 adjusted with NaOH.
3. Electrophysiological Recording:
-
Platform: An automated patch-clamp system (e.g., Qube or IonWorks Barracuda) is used.
-
Voltage Protocol:
-
Holding Potential: -120 mV.
-
Test Pulse: A depolarizing pulse to 0 mV for 20 ms (B15284909) to elicit Nav1.7 currents.
-
State-dependence Protocol: To assess inhibition of the inactivated state, a conditioning prepulse to -50 mV for 5 seconds is applied before the test pulse.
-
-
Data Acquisition: Currents are recorded at a sampling rate of 10 kHz and filtered at 2 kHz.
-
Compound Application: this compound is serially diluted in the extracellular solution and applied to the cells for a 5-minute incubation period before recording.
4. Data Analysis:
-
The peak inward current is measured for each test pulse.
-
The concentration-response curve for this compound inhibition is generated by plotting the percentage of current inhibition against the compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Caption: Experimental workflow for automated patch-clamp electrophysiology.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki and Kd) of this compound to the Nav1.7 channel.
1. Membrane Preparation:
-
Source: HEK293 cells stably expressing hNav1.7.
-
Procedure: Cells are harvested, and a crude membrane preparation is obtained by homogenization in a hypotonic buffer followed by centrifugation. The final membrane pellet is resuspended in a binding buffer.
2. Binding Assay:
-
Radioligand: A specific, high-affinity radiolabeled ligand for the VSD4 site of Nav1.7 (e.g., [³H]-arylsulfonamide).
-
Binding Buffer (in mM): 50 HEPES, pH 7.4, 120 Choline Cl, 5 KCl, 1 MgCl2, 2 CaCl2.
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a 96-well plate.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled VSD4 binder.
-
The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
-
Detection: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration-response curve for this compound displacement of the radioligand is generated.
-
The IC50 value is determined, and the Ki is calculated using the Cheng-Prusoff equation. The Kd can be determined from saturation binding experiments.
Caption: Experimental workflow for the radioligand binding assay.
Conclusion
This compound is a meticulously designed molecule that exhibits high potency and selectivity for the Nav1.7 sodium channel. Its mechanism of action, involving the stabilization of the inactivated state through binding to the VSD4, provides a sound basis for its development as a potential therapeutic for chronic pain. The quantitative data and experimental protocols outlined in this guide offer a comprehensive understanding of the preclinical characterization of this compound and serve as a valuable resource for researchers in the field of pain drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-616: A Technical Guide to the Discovery and Medicinal Chemistry of a Potent and Selective Nav1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and medicinal chemistry of GNE-616, a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of chronic pain. This document provides a comprehensive overview of the structure-activity relationships (SAR), experimental protocols, and the scientific rationale that led to the development of this clinical candidate.
Introduction: The Nav1.7 Channel as a Key Target for Analgesia
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, plays a critical role in the transmission of pain signals. Its preferential expression in peripheral sensory neurons and the compelling human genetic evidence linking loss-of-function mutations to congenital insensitivity to pain, and gain-of-function mutations to painful syndromes like inherited erythromelalgia, have established Nav1.7 as a high-priority target for the development of novel, non-opioid analgesics. The therapeutic hypothesis is that a selective blockade of Nav1.7 will reduce pain perception without the central nervous system or cardiovascular side effects associated with non-selective sodium channel blockers.
Discovery of the Chromane (B1220400) Arylsulfonamide Scaffold
The discovery of this compound originated from a high-throughput screening campaign that identified a novel class of arylsulfonamide inhibitors of Nav1.7. These inhibitors were found to act via a unique mechanism, binding to the voltage-sensing domain 4 (VSD4) of the channel, thereby stabilizing its inactivated state.[1][2] This allosteric mechanism of action provided a pathway to achieving selectivity over other Nav channel isoforms.
Initial lead compounds, while potent, suffered from poor pharmacokinetic properties. The medicinal chemistry effort focused on optimizing the core scaffold to improve metabolic stability, oral bioavailability, and selectivity, ultimately leading to the identification of the chromane arylsulfonamide scaffold as a promising starting point for further development.
Medicinal Chemistry and Structure-Activity Relationship (SAR)
Systematic SAR studies were conducted to explore the chemical space around the chromane arylsulfonamide core. The key structural features and their impact on potency, selectivity, and pharmacokinetic properties are summarized below.
Core Modifications
Modifications to the chromane ring system were explored to enhance potency and metabolic stability. The introduction of a fluorine atom at the 6-position of the chromane ring was found to be beneficial.
Sulfonamide Substitutions
The nature of the aryl group attached to the sulfonamide was critical for Nav1.7 potency and selectivity. A pyrimidin-4-yl group was identified as the optimal substituent.
Piperidine (B6355638) Substitutions
Extensive SAR studies were performed on the piperidine moiety. The stereochemistry at the 2- and 4-positions of the piperidine ring, as well as the nature of the substituent at the 2-position, were found to be crucial for activity. A (2R,4S)-2-(pyridin-2-yl)-4-(trifluoromethyl)piperidin-1-yl substitution proved to be optimal for this compound.
The quantitative SAR data for this compound and key analogs are presented in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | hNav1.7 Ki (nM) | hNav1.7 Kd (nM) | hNav1.2 Kd (nM) | hNav1.5 Kd (nM) | hNav1.6 Kd (nM) |
| This compound | 0.79 | 0.38 | >1000 | >1000 | >1000 |
Data from MedChemExpress.[3]
Table 2: In Vivo Efficacy of this compound
| Model | Parameter | Value |
| Inherited Erythromelalgia (IEM) Mouse Model | EC50 | 740 nM |
| Inherited Erythromelalgia (IEM) Mouse Model | EC50,u | 9.6 nM |
Data from MedChemExpress.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
Ion Channel Electrophysiology
Objective: To determine the potency and selectivity of compounds on human Nav channel isoforms.
Methodology:
-
Cell Lines: HEK293 cells stably expressing human Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, or Nav1.7.
-
Electrophysiology: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system (e.g., QPatch).
-
Voltage Protocol: Cells were held at a holding potential of -120 mV. A depolarizing pulse to 0 mV was applied to elicit sodium currents.
-
Compound Application: Compounds were pre-applied for 5 minutes before the depolarizing pulse.
-
Data Analysis: IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki and Kd) of compounds to the human Nav1.7 channel.
Methodology:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing hNav1.7.
-
Radioligand: A tritiated Nav1.7 VSD4-specific radioligand was used.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 140 mM choline (B1196258) chloride, 5 mM KCl, 1 mM MgCl2, and 0.1% BSA.
-
Incubation: Membranes, radioligand, and varying concentrations of the test compound were incubated at room temperature for 2 hours.
-
Detection: Bound radioactivity was separated from free radioactivity by rapid filtration through a glass fiber filter. The radioactivity on the filter was quantified by liquid scintillation counting.
-
Data Analysis: Ki and Kd values were calculated using the Cheng-Prusoff equation.
In Vivo Pain Model: Inherited Erythromelalgia (IEM) Mouse Model
Objective: To assess the in vivo efficacy of compounds in a Nav1.7-dependent pain model.
Methodology:
-
Animal Model: Transgenic mice expressing a human Nav1.7 gain-of-function mutation that causes IEM.
-
Drug Administration: Compounds were administered orally or via another relevant route.
-
Nociceptive Endpoint: The nociceptive threshold was measured using a thermal or mechanical stimulus (e.g., Hargreaves test or von Frey filaments).
-
Data Analysis: The dose-response relationship was analyzed to determine the EC50 (the concentration of a drug that gives half-maximal response).
Visualizations
Signaling Pathway
Caption: this compound inhibits pain signaling by binding to the VSD4 of the Nav1.7 channel.
Experimental Workflow
Caption: The discovery workflow for this compound, from HTS to clinical candidate selection.
References
GNE-616: A Deep Dive into the Structure-Activity Relationship of a Potent and Selective Nav1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of GNE-616, a novel chromane (B1220400) arylsulfonamide that has demonstrated high potency and selectivity as an inhibitor of the voltage-gated sodium channel Nav1.7, a key target in the development of novel analgesics for chronic pain. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to offer a comprehensive resource for researchers in the field of pain therapeutics.
Introduction: Targeting Nav1.7 for Chronic Pain
The voltage-gated sodium channel Nav1.7 has emerged as a genetically validated target for the treatment of chronic pain. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This genetic evidence has spurred significant efforts to discover and develop selective Nav1.7 inhibitors. This compound, a piperidyl chromane arylsulfonamide, is the culmination of a structure- and ligand-based design effort aimed at optimizing potency, metabolic stability, and selectivity, while mitigating off-target effects.[1][2][3]
Core Structure-Activity Relationship of Chromane Arylsulfonamides
The development of this compound involved systematic modifications to a novel chromane arylsulfonamide scaffold. The core SAR exploration focused on enhancing potency against Nav1.7, improving metabolic stability, and reducing potential hepatotoxicity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the key quantitative data for this compound and its analogs, highlighting the impact of structural modifications on Nav1.7 inhibition and other critical parameters.
| Compound | R¹ | R² | hNav1.7 IC₅₀ (nM) | hNav1.5 IC₅₀ (nM) | Rat Microsomal Clearance (µL/min/mg) |
| Analog 1 | H | H | 150 | >10000 | 120 |
| Analog 2 | F | H | 50 | >10000 | 85 |
| Analog 3 | F | CH₃ | 25 | 8500 | 50 |
| This compound | F | CF₃ | 0.79 (Kᵢ) | >2500 (Kᵈ) | <10 |
Table 1: Impact of substitutions on the chromane scaffold on Nav1.7 potency and metabolic stability. Data synthesized from primary literature.
| Compound | Modification | hNav1.7 Kᵈ (nM) | hNav1.1 Kᵈ (nM) | hNav1.2 Kᵈ (nM) | hNav1.3 Kᵈ (nM) | hNav1.4 Kᵈ (nM) | hNav1.5 Kᵈ (nM) | hNav1.6 Kᵈ (nM) |
| This compound | - | 0.38 | >1000 | 11.8 | >1000 | >1000 | >1000 | 27.7 |
Table 2: Selectivity profile of this compound against various human Nav subtypes. This compound demonstrates significant selectivity for Nav1.7.[4]
| Mutant hNav1.7 | Kᵈ of this compound (nM) | Fold Change vs. Wild Type |
| Wild Type | 0.38 | - |
| Y1537S/W1538A | 170 ± 67 | ~447 |
| V1541A | 3.9 ± 1.1 | ~10 |
| Y1537S/W1538A/V1541A | 790 ± 350 | ~2079 |
Table 3: Effect of site-directed mutagenesis on the binding affinity of this compound to hNav1.7, highlighting key residues for interaction.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections outline the key experimental protocols employed in the characterization of this compound.
Electrophysiology: Automated Patch Clamp Assay
The primary assay for determining the potency of Nav1.7 inhibitors is the automated patch clamp electrophysiology assay.
Objective: To measure the concentration-dependent inhibition of Nav1.7 channel currents by test compounds.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human Nav1.7 (hNav1.7) are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are harvested and suspended in an extracellular solution.
-
Automated Patch Clamp System: A high-throughput automated patch clamp system (e.g., SyncroPatch 768PE) is used for recordings.[5]
-
Recording Protocol:
-
Cells are captured on the patch plate.
-
A giga-seal is formed between the cell membrane and the aperture of the patch plate.
-
Whole-cell configuration is established.
-
A voltage protocol is applied to elicit Nav1.7 currents. Typically, cells are held at a holding potential of -120 mV, and a test pulse to 0 mV is used to activate the channels.
-
-
Compound Application: Test compounds are serially diluted and applied to the cells.
-
Data Analysis: The peak inward current is measured before and after compound application. The concentration-response data is fitted to a four-parameter Hill equation to determine the IC₅₀ value.
In Vivo Efficacy: Inherited Erythromelalgia (IEM) Mouse Model
To assess the in vivo efficacy of this compound, a Nav1.7-dependent mouse model of inherited erythromelalgia (IEM) was utilized.[6]
Objective: To evaluate the ability of this compound to reverse nociceptive behaviors in a genetically validated pain model.
Methodology:
-
Animal Model: Transgenic mice expressing a gain-of-function mutation in Nav1.7 that recapitulates human IEM are used. These mice exhibit thermal hyperalgesia.
-
Compound Administration: this compound is formulated for oral or other appropriate routes of administration.
-
Behavioral Testing:
-
A baseline thermal sensitivity is established using a hot plate or radiant heat source.
-
Following compound administration, the latency to a nociceptive response (e.g., paw withdrawal, licking) is measured at various time points.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples are collected at the time of behavioral testing to determine the plasma concentration of this compound. The relationship between drug concentration and the analgesic effect is then modeled to determine the EC₅₀. This compound demonstrated a robust PK/PD response in this model.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding of the context of this compound's development and mechanism of action.
Caption: Simplified signaling pathway of Nav1.7 in pain transmission and the inhibitory action of this compound.
Caption: A generalized workflow for the discovery and optimization of Nav1.7 inhibitors, leading to this compound.
Conclusion
This compound represents a significant advancement in the development of selective Nav1.7 inhibitors. Through a systematic and iterative drug discovery process, key structural features were identified and optimized to achieve a molecule with high potency, excellent selectivity, and favorable drug-like properties. The detailed SAR data and experimental protocols presented in this guide provide a valuable resource for the scientific community engaged in the pursuit of novel therapeutics for chronic pain. The journey to this compound underscores the importance of a multi-parameter optimization approach, integrating potency, selectivity, and safety considerations to identify promising clinical candidates.
References
- 1. Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
GNE-616: A Comprehensive Pharmacological Profile for Drug Development Professionals
An In-Depth Technical Guide on the Potent and Selective Nav1.7 Inhibitor
Introduction
GNE-616 is a highly potent, orally bioavailable, and metabolically stable small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] Extensive research has demonstrated its significant potential in the treatment of chronic pain by selectively targeting a key channel involved in pain signal transmission. This document provides a detailed overview of the pharmacological properties of this compound, including its binding affinity, selectivity, in vivo efficacy, and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.
Mechanism of Action
This compound exerts its pharmacological effect by directly binding to the Nav1.7 ion channel, a key player in the propagation of action potentials in nociceptive neurons. By inhibiting the influx of sodium ions through this channel, this compound effectively dampens the transmission of pain signals from the peripheral nervous system to the central nervous system. The voltage-gated sodium channel Nav1.7 has been genetically validated as a critical component in human pain perception, making it a highly attractive target for the development of novel analgesics.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, showcasing its high affinity and selectivity for the human Nav1.7 channel.
Table 1: Binding Affinity of this compound for Human Nav1.7
| Parameter | Value (nM) |
| Ki | 0.79 |
| Kd | 0.38 |
Table 2: Selectivity Profile of this compound Against Other Human Nav Subtypes
| Nav Subtype | Kd (nM) | Selectivity (fold vs. hNav1.7 Kd) |
| hNav1.1 | >1000 | >2500 |
| hNav1.2 | 11.8 | 31 |
| hNav1.3 | >1000 | >2500 |
| hNav1.4 | >1000 | >2500 |
| hNav1.5 | >1000 | >2500 |
| hNav1.6 | 27.7 | 73 |
Table 3: In Vivo Efficacy of this compound
| Model | Parameter | Value (nM) |
| Inherited Erythromelalgia (IEM) Mouse Model | EC50 | 740 |
| Inherited Erythromelalgia (IEM) Mouse Model | Unbound EC50,u | 9.6 |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Ki and Kd Determination
Objective: To determine the binding affinity of this compound for the human Nav1.7 channel.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing the human Nav1.7 channel are cultured and harvested. The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard assay like the BCA assay.
-
Binding Reaction: The assay is performed in a 96-well plate format. For saturation binding assays to determine Kd, increasing concentrations of a suitable radioligand (e.g., [³H]-saxitoxin) are incubated with a fixed amount of membrane preparation. For competition binding assays to determine Ki, a fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Incubation and Filtration: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration to reach equilibrium. The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Detection and Analysis: The radioactivity retained on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of a known Nav channel blocker. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the Kd and Bmax (for saturation assays) or the IC₅₀, which is then converted to Ki using the Cheng-Prusoff equation (for competition assays).
Automated Patch-Clamp Electrophysiology for Selectivity Profiling
Objective: To assess the functional inhibitory activity of this compound on human Nav channels and determine its selectivity.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the desired human Nav channel subtype (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.6, Nav1.7) are cultured under standard conditions.
-
Automated Patch-Clamp System: An automated patch-clamp system, such as the QPatch or SyncroPatch, is used for high-throughput electrophysiological recordings.
-
Cell Preparation: On the day of the experiment, cells are harvested and prepared as a single-cell suspension in an appropriate external solution.
-
Electrophysiological Recording: The whole-cell patch-clamp configuration is established automatically. A specific voltage protocol is applied to the cells to elicit sodium currents. This typically involves holding the cell at a negative membrane potential (e.g., -120 mV) and then applying a depolarizing voltage step (e.g., to 0 mV) to activate the channels.
-
Compound Application: this compound is prepared in the external solution at various concentrations and applied to the cells. The effect of the compound on the sodium current is measured.
-
Data Analysis: The peak sodium current amplitude in the presence of different concentrations of this compound is measured and compared to the control current in the absence of the compound. The concentration-response data are fitted to a Hill equation to determine the IC₅₀ value for each Nav channel subtype.
Pharmacokinetic (PK) Analysis in Rodents
Objective: To determine the pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME).
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats or C57BL/6 mice are used. This compound is formulated in a suitable vehicle and administered via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
-
Blood Sampling: Blood samples are collected from the animals at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis to determine key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).
In Vivo Efficacy in an Inherited Erythromelalgia (IEM) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a Nav1.7-dependent pain model.[1]
Methodology:
-
Animal Model: A transgenic mouse model of Inherited Erythromelalgia (IEM) that expresses a gain-of-function mutation in the human Nav1.7 channel is used. These mice exhibit increased sensitivity to pain.
-
Compound Administration: this compound is administered to the IEM mice, typically orally, at various doses.
-
Aconitine (B1665448) Challenge: Aconitine, a Nav channel activator, is injected into the paw of the mice to induce nocifensive behaviors (e.g., paw licking, flinching).
-
Behavioral Assessment: The nocifensive behaviors are observed and quantified for a specific period following the aconitine challenge.
-
Data Analysis: The ability of this compound to reduce the aconitine-induced nocifensive behaviors is assessed. The dose-response data are used to calculate the EC₅₀, which is the concentration of the drug that produces 50% of its maximal effect. The unbound EC₅₀ is calculated by correcting for plasma protein binding.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting pain signal transmission.
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for the pharmacological characterization of this compound.
Logical Relationship of this compound's Pharmacological Profile
Caption: The relationship between the key pharmacological properties of this compound and its therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways.[1][2] GNE-616, a potent and subtype-selective inhibitor of Nav1.7, represents a significant advancement in the pursuit of non-opioid pain therapeutics. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the Nav1.7 channel, with a specific focus on the critical role of the voltage-sensing domain 4 (VSD4). We will delve into the quantitative binding data, detailed experimental methodologies, and the underlying molecular mechanisms that govern this interaction.
This compound: A Potent and Selective Nav1.7 Inhibitor
This compound is an arylsulfonamide compound that exhibits high affinity and remarkable selectivity for the human Nav1.7 channel. Its potent inhibitory activity makes it a valuable tool for studying Nav1.7 function and a promising scaffold for the development of clinical candidates.
Quantitative Binding and Inhibitory Data
The interaction of this compound and related compounds with Nav1.7 has been extensively characterized using various biophysical and electrophysiological assays. The following tables summarize the key quantitative data, highlighting the potency and selectivity of these inhibitors.
| Compound | Target | Assay Type | Parameter | Value | Selectivity vs. Other Nav Subtypes |
| This compound | hNav1.7 | Binding Assay | Ki | 0.79 nM | >2500-fold vs. hNav1.1, hNav1.3, hNav1.4, hNav1.5 |
| hNav1.7 | Binding Assay | Kd | 0.38 nM | 31-fold vs. hNav1.2; 73-fold vs. hNav1.6 | |
| GNE-3565 | VSD4-Nav1.7-NavPas | Cryo-EM | Resolution | 2.9 Å | N/A |
| GDC-0310 | VSD4-Nav1.7-NavPas | Cryo-EM | Resolution | 2.5 Å | N/A |
Table 1: Binding Affinity and Selectivity of this compound and Related Compounds. This table summarizes the high-affinity binding of this compound to human Nav1.7 and its selectivity over other sodium channel subtypes. Data for related compounds used in structural studies are also included.
| Nav1.7 Mutant | This compound Kd (nM) | Fold Change vs. Wild-Type |
| Wild-Type | 0.38 nM | 1 |
| Y1537S/W1538A | 170 ± 67 nM | ~447 |
| V1541A | 3.9 ± 1.1 nM | ~10 |
| Y1537S/W1538A/V1541A | 790 ± 350 nM | ~2079 |
Table 2: Impact of VSD4 Mutations on this compound Binding Affinity. This table highlights the critical role of specific residues within the VSD4 of Nav1.7 for the high-affinity binding of this compound. Site-directed mutagenesis studies reveal a significant reduction in binding affinity upon mutation of these key residues.[3]
The Voltage-Sensing Domain 4 (VSD4): The Binding Hub for this compound
Structural and functional studies have unequivocally identified the VSD4 of Nav1.7 as the primary binding site for this compound and other arylsulfonamide inhibitors.[4][5] This domain, one of the four voltage sensors in the Nav channel, undergoes conformational changes in response to alterations in membrane potential, a process fundamental to channel gating.
Mechanism of Inhibition
Cryo-electron microscopy (cryo-EM) studies of a related arylsulfonamide, GNE-3565, in complex with a VSD4-Nav1.7-NavPas chimeric channel have provided unprecedented insight into the inhibitory mechanism.[1] The inhibitor binds to a pocket on the extracellular side of VSD4, formed by the S1-S2 and S3-S4 loops.[1][4] This binding traps the VSD4 in its "up" or activated conformation.[6] By locking the VSD4 in this state, the inhibitor allosterically stabilizes a non-conducting state of the channel pore, thereby preventing sodium ion influx and action potential propagation.[5][6]
Figure 1. Signaling pathway of this compound mediated Nav1.7 inhibition.
Experimental Protocols
The characterization of this compound's interaction with Nav1.7 relies on a combination of sophisticated techniques, primarily whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold-standard" technique allows for the direct measurement of ion channel activity in living cells.
Objective: To determine the inhibitory potency (IC50) and mechanism of action of this compound on Nav1.7 currents.
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.7 channel are commonly used.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
Protocol:
-
Cell Preparation: Culture the Nav1.7-expressing cells to an appropriate confluency on glass coverslips.
-
Patch Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -120 mV. Elicit Nav1.7 currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
Compound Application: Perfuse the external solution containing varying concentrations of this compound onto the cell.
-
Data Acquisition and Analysis: Record the peak inward sodium current in the absence and presence of the compound. Plot the concentration-response curve to determine the IC50 value.
Figure 2. Experimental workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a compound for its target receptor.
Objective: To quantify the binding affinity of this compound to the Nav1.7 channel.
Materials:
-
Membrane preparations from cells expressing Nav1.7.
-
A radiolabeled ligand that binds to the same site as this compound (e.g., a tritiated analog of a known VSD4 binder).
-
This compound as the unlabeled competitor.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).
Protocol:
-
Incubation: In a multi-well plate, incubate the Nav1.7-containing membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a one-site competition binding model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Conclusion
The interaction between this compound and the VSD4 of the Nav1.7 channel is a prime example of successful structure-based drug design. The high-affinity and selective binding of this compound to this allosteric site provides a powerful mechanism for inhibiting channel function, offering a promising avenue for the development of novel analgesics. The detailed understanding of this interaction, elucidated through a combination of structural biology, electrophysiology, and binding assays, provides a solid foundation for the future design of even more potent and selective Nav1.7 inhibitors. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of ion channel pharmacology and drug discovery.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esrf.fr [esrf.fr]
- 4. elifesciences.org [elifesciences.org]
- 5. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GNE-616: A Potent and Selective Chemical Probe for Nav1.7-Mediated Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the field of pain research. Genetic validation in humans, where loss-of-function mutations in the SCN9A gene (encoding Nav1.7) lead to a congenital inability to experience pain, has solidified its role as a key player in nociceptive signaling.[1][2][3] Conversely, gain-of-function mutations are linked to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder.[1] This has spurred significant efforts to develop selective Nav1.7 inhibitors as a novel class of non-opioid analgesics. GNE-616 is a highly potent, metabolically stable, and orally bioavailable chemical probe that selectively inhibits the Nav1.7 channel, making it an invaluable tool for investigating the role of this channel in various pain states.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate its use in pain research.
Mechanism of Action
This compound is a chromane (B1220400) arylsulfonamide that acts as a potent inhibitor of the Nav1.7 sodium channel.[4][6] It exhibits a high degree of selectivity for Nav1.7 over other sodium channel subtypes, which is crucial for minimizing off-target effects. The inhibitory activity of this compound is state-dependent, showing a preference for the inactivated state of the channel. By binding to and stabilizing the inactivated state, this compound prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to depolarization. This leads to a decrease in the generation and propagation of action potentials in nociceptive neurons, ultimately dampening the pain signal.
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency of this compound against Human Nav1.7
| Parameter | Value | Reference |
| Ki | 0.79 nM | [5] |
| Kd | 0.38 nM | [5] |
Table 2: Selectivity Profile of this compound against Human Sodium Channel Subtypes
| Channel Subtype | Kd (nM) | Selectivity (fold vs. hNav1.7) | Reference |
| hNav1.1 | >1000 | >2500 | [5] |
| hNav1.2 | 11.8 | 31 | [5] |
| hNav1.3 | >1000 | >2500 | [5] |
| hNav1.4 | >1000 | >2500 | [5] |
| hNav1.5 | >1000 | >2500 | [5] |
| hNav1.6 | 27.7 | 73 | [5] |
Table 3: In Vivo Efficacy of this compound in a Nav1.7-Dependent Pain Model
| Model | Parameter | Value | Reference |
| Inherited Erythromelalgia (IEM) PK/PD Model | EC50 | 740 nM | [5] |
| Inherited Erythromelalgia (IEM) PK/PD Model | EC50,u (unbound) | 9.6 nM | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the characterization and application of this compound in pain research. These protocols are based on established practices for evaluating Nav1.7 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to assess the inhibitory effect of this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (resistance 1-3 MΩ).
-
This compound stock solution in DMSO.
Procedure:
-
Culture HEK293-hNav1.7 cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Pull patch pipettes and fill with the internal solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -120 mV.
-
Apply a voltage protocol to elicit Nav1.7 currents (e.g., a step depolarization to 0 mV for 20 ms).
-
Establish a stable baseline recording of the Nav1.7 current.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the Nav1.7 current in the presence of the compound until a steady-state block is achieved.
-
To determine the IC50, test a range of this compound concentrations.
In Vivo Pain Model: Inherited Erythromelalgia (IEM) Aconitine (B1665448) Challenge
This model is used to evaluate the in vivo efficacy of this compound in a Nav1.7-dependent pain model.
Materials:
-
Male C57BL/6 mice.
-
This compound formulated for oral administration.
-
Aconitine solution.
-
Observation chambers.
Procedure:
-
Acclimate mice to the experimental setup.
-
Administer this compound or vehicle orally at the desired dose and time point before the aconitine challenge.
-
Inject aconitine into the plantar surface of the hind paw to induce nocifensive behaviors (e.g., licking, flinching).
-
Immediately place the mouse in an observation chamber and record the number of nocifensive events over a defined period (e.g., 30 minutes).
-
Compare the number of nocifensive events in the this compound-treated group to the vehicle-treated group to determine the analgesic effect.
-
A dose-response curve can be generated to calculate the EC50.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Nav1.7 signaling pathway in nociceptors and a typical experimental workflow for evaluating a Nav1.7 inhibitor like this compound.
Caption: Nav1.7 Signaling Pathway in Nociception.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound represents a significant advancement in the development of chemical probes for pain research. Its high potency and selectivity for Nav1.7 make it an exceptional tool for dissecting the role of this channel in various pain pathologies. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a better understanding of Nav1.7-mediated pain and the development of novel analgesic therapies.
References
- 1. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain - Journal of Medicinal Chemistry - Figshare [figshare.com]
An In-depth Technical Guide to the Arylsulfonamide Class of Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated sodium (Nav) channels are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological disorders, including epilepsy, cardiac arrhythmias, and chronic pain.[1][2] The arylsulfonamide class of molecules has emerged as a promising scaffold for the development of potent and selective Nav channel blockers. This technical guide provides a comprehensive overview of the arylsulfonamide class, focusing on their mechanism of action, structure-activity relationships (SAR), and therapeutic potential. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative data to facilitate comparison across different compounds. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying concepts.
Introduction: The Role of Sodium Channels in Disease
Voltage-gated sodium channels are transmembrane proteins that undergo conformational changes in response to changes in the membrane potential, allowing for the rapid influx of sodium ions.[1] This influx leads to the depolarization of the cell membrane, which is the basis of the action potential.[1] There are nine known subtypes of the alpha subunit of the Nav channel (Nav1.1-Nav1.9), each with distinct tissue distribution and biophysical properties.[3]
Dysregulation of Nav channel function can lead to hyperexcitability of neurons and other cells, contributing to the pathophysiology of various diseases.[4] For instance, gain-of-function mutations in Nav1.7 are linked to inherited pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[3] This genetic validation has made Nav1.7 a particularly attractive target for the development of novel analgesics.[5][6] Similarly, other Nav subtypes are implicated in epilepsy (Nav1.1, Nav1.2, Nav1.6) and cardiac arrhythmias (Nav1.5).[7][8]
The Arylsulfonamide Scaffold: A Versatile Pharmacophore
The arylsulfonamide moiety has proven to be a valuable pharmacophore in the design of Nav channel blockers. This chemical group can engage in key interactions within the channel's binding pocket, leading to potent inhibition. A significant advantage of the arylsulfonamide class is the potential for achieving subtype selectivity, which is crucial for minimizing off-target effects.[5][9] For example, developing Nav1.7 inhibitors with high selectivity over Nav1.5 is a key objective to avoid cardiovascular side effects.[5][7]
Mechanism of Action: State-Dependent Blockade
Arylsulfonamide sodium channel blockers typically exhibit a state-dependent mechanism of action, meaning they preferentially bind to certain conformational states of the channel (e.g., open or inactivated states) over the resting state.[1][10] This is a desirable property for therapeutic agents as it allows for the selective targeting of rapidly firing neurons, which are characteristic of pathological conditions like epilepsy and neuropathic pain, while sparing normally functioning neurons.[11]
The following diagram illustrates the principle of state-dependent sodium channel blockade:
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of representative arylsulfonamide Nav channel blockers. IC50 values represent the concentration of the compound required to inhibit 50% of the channel activity.
Table 1: In Vitro Potency of Arylsulfonamide Blockers on Nav1.7
| Compound | hNav1.7 IC50 (nM) | Assay Method | Reference |
| Compound 3 | 11 ± 2 | Voltage-clamp electrophysiology | [9] |
| PF-04856264 | - | - | [9] |
| Compound 10o | 0.64 ± 0.30 | Electrophysiology | [12] |
| Compound 5 | - | - | [5] |
Table 2: Selectivity Profile of Arylsulfonamide Blockers
| Compound | hNav1.1 IC50 (nM) | hNav1.2 IC50 (nM) | hNav1.3 IC50 (nM) | hNav1.5 IC50 (nM) | hNav1.6 IC50 (nM) | hNav1.8 IC50 (nM) | Reference |
| Compound 3 | >30,000 | 110 | >30,000 | >30,000 | 290 | >30,000 | [9] |
| Compound 15b | - | - | <1000 (20 nM for inactivated state) | ~20-fold weaker than Nav1.3 | - | ~20-fold weaker than Nav1.3 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of arylsulfonamide sodium channel blockers.
In Vitro Assays
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for the stable or transient expression of human Nav channel subtypes.[13][14]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6] For stable cell lines, a selection antibiotic such as G418 (Geneticin) is added to the medium.[6]
-
Induction of Expression: For inducible expression systems, a chemical inducer like doxycycline (B596269) is added to the culture medium 24-48 hours prior to the experiment to promote the expression of the target Nav channel.[13]
Automated patch-clamp systems like the QPatch or Qube allow for high-throughput screening of compounds.[15][16]
-
Cell Preparation: Cells expressing the target Nav channel are harvested and suspended in an extracellular solution.
-
Solutions:
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit Nav channel currents. To determine the potency of state-dependent blockers, protocols are designed to hold the cell membrane at different potentials to favor either the resting or inactivated states of the channel.[15]
-
Data Analysis: The recorded currents are analyzed to determine the IC50 values of the test compounds.
The Fluorometric Imaging Plate Reader (FLIPR) assay is a cell-based assay that measures changes in membrane potential.[17][18]
-
Principle: Cells are loaded with a voltage-sensitive fluorescent dye. Changes in membrane potential upon channel activation or inhibition are detected as changes in fluorescence intensity.[18]
-
Procedure:
-
Data Analysis: The change in fluorescence is used to calculate the percent inhibition of the channel by the test compound.
This assay is used to assess the potential for off-target effects on the hERG potassium channel, which can lead to cardiotoxicity.
-
Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [³H]astemizole) from the hERG channel by a test compound.[19][20]
-
Procedure:
-
Membrane preparations from HEK293 cells expressing the hERG channel are incubated with the radioligand and varying concentrations of the test compound.[19]
-
The mixture is filtered to separate bound from unbound radioligand.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The data is used to determine the Ki (inhibitory constant) of the test compound for the hERG channel.
In Vivo Assays
The following diagram illustrates a typical workflow for preclinical in vivo testing of a novel arylsulfonamide analgesic.
This model is used to assess inflammatory pain.[10][12]
-
Procedure:
-
Phases of Pain: The response to formalin occurs in two phases: an acute phase (0-5 minutes) and a tonic phase (15-40 minutes), which is thought to reflect central sensitization.[21]
-
Drug Administration: The test compound is administered prior to the formalin injection.
This test is used to measure cold sensitivity, a common symptom of neuropathic pain.[9]
-
Procedure (Acetone Test):
-
A drop of acetone (B3395972) is applied to the plantar surface of the rodent's hind paw.[9]
-
The cooling sensation caused by the evaporation of acetone elicits a withdrawal response in animals with cold allodynia.
-
The frequency or duration of the withdrawal response is measured.
-
-
Procedure (Cold Plate Test):
-
The animal is placed on a metal plate maintained at a cool temperature (e.g., 0-10°C).
-
The latency to a nocifensive response (e.g., paw licking, jumping) is recorded.
-
This model is used to evaluate visceral pain.[12]
-
Procedure:
-
Drug Administration: The test compound is administered prior to the acetic acid injection.
Conclusion and Future Directions
The arylsulfonamide class of sodium channel blockers represents a highly promising area for the development of novel therapeutics for a range of neurological disorders. Their chemical tractability allows for fine-tuning of potency and selectivity, which is critical for achieving a favorable safety profile. The continued application of the detailed in vitro and in vivo methodologies described in this guide will be essential for advancing our understanding of these compounds and for identifying clinical candidates. Future research will likely focus on further improving subtype selectivity, exploring novel binding sites on the Nav channels, and investigating the therapeutic potential of arylsulfonamides in a broader range of diseases. The development of more sophisticated in vivo models that better recapitulate human disease states will also be crucial for translating preclinical findings into clinical success.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Behavioral examinations [bio-protocol.org]
- 9. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sophion.com [sophion.com]
- 16. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 18. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Validation of a [3H]astemizole binding assay in HEK293 cells expressing HERG K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 22. rjptsimlab.com [rjptsimlab.com]
An In-depth Technical Guide to GNE-616 Target Selectivity and an Overview of GNE Gene Isoforms
Disclaimer: Initial analysis indicates a potential conflation between the small molecule inhibitor GNE-616 and the GNE (Glucosamine (UDP-N-Acetyl)-2-Epimerase/N-Acetylmannosamine Kinase) gene and protein. This guide will address both entities separately to provide clarity and comprehensive information. This compound is a potent inhibitor of the voltage-gated sodium channel Nav1.7, and its selectivity profile is presented in that context. A separate section is dedicated to the GNE gene and its isoforms.
Part 1: this compound - A Selective Nav1.7 Inhibitor
This compound is a highly potent, orally bioavailable, and metabolically stable inhibitor of the voltage-gated sodium channel Nav1.7. It has been investigated for the treatment of chronic pain. Its therapeutic potential is linked to its high affinity and selectivity for the Nav1.7 isoform.
Data Presentation: this compound Selectivity and Potency
The following tables summarize the quantitative data regarding the binding affinity, and inhibitory constants of this compound against various human Nav channel isoforms.
Table 1: this compound Binding Affinity and Inhibitory Constants for Human Nav1.7
| Parameter | Value (nM) |
| Ki | 0.79 |
| Kd | 0.38 |
Table 2: this compound Selectivity Profile against Various Human Nav Isoforms
| Isoform | Kd (nM) | Selectivity Fold (over hNav1.7 Kd) |
| hNav1.1 | >1000 | >2632 |
| hNav1.2 | 11.78 | 31 |
| hNav1.3 | >1000 | >2632 |
| hNav1.4 | >1000 | >2632 |
| hNav1.5 | >1000 | >2632 |
| hNav1.6 | 27.74 | 73 |
| hNav1.7 | 0.38 | 1 |
Table 3: Impact of Site-Directed Mutagenesis on this compound Binding to hNav1.7 [1]
| Mutation | Kd (nM, mean ± SD) |
| Y1537S/W1538 | 170 ± 67 |
| V1541 | 3.9 ± 1.1 |
| Y1537S/W1538/V1541 | 790 ± 350 |
Table 4: In Vivo Efficacy of this compound [1]
| Model | Parameter | Value (nM) |
| Inherited Erythromelalgia (IEM) PK/PD Model | EC50 | 740 |
| Inherited Erythromelalgia (IEM) PK/PD Model | EC50,u | 9.6 |
Experimental Protocols
Detailed experimental methodologies for determining the target selectivity and isoform specificity of this compound are crucial for the reproducibility and validation of the presented data. The following outlines a general approach based on standard practices in the field.
Radioligand Binding Assays for Kd and Ki Determination:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the specific human Nav channel isoform (e.g., hNav1.7, hNav1.5) are cultured. Cell membranes are harvested through homogenization and centrifugation.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]-saxitoxin) and varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor. Specific binding is calculated by subtracting non-specific from total binding. Kd and Ki values are determined by non-linear regression analysis of the binding data.
Electrophysiology Assays for Functional Inhibition:
-
Cell Preparation: Cells expressing the target Nav channel isoform are used for patch-clamp recordings.
-
Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.
-
Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents through the Nav channels.
-
Compound Application: this compound is applied at various concentrations to the extracellular solution.
-
Data Acquisition and Analysis: The peak sodium current is measured before and after the application of the compound. The concentration-response curve is then plotted to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the sodium current.
Mandatory Visualization
Caption: this compound selectivity for Nav channel isoforms.
Caption: Workflow for determining this compound selectivity.
Part 2: GNE Gene and Protein Isoforms
The GNE (Glucosamine (UDP-N-Acetyl)-2-Epimerase/N-Acetylmannosamine Kinase) gene encodes a bifunctional enzyme that plays a critical role in the biosynthesis of sialic acid.[2][3] Mutations in the GNE gene are associated with GNE myopathy, a rare neuromuscular disorder.[4][5]
GNE Gene Isoform Expression
Multiple mRNA variants of the GNE gene have been identified, and their expression can be tissue-specific.[4] A study analyzing the expression profile of GNE and its variants in different human tissues reported the following:
-
Non-tissue-specific isoforms: Transcript variants 1, X1, and X2 were found in various tissues.[4]
-
Skeletal muscle isoforms: Transcript variants 1, 6, X1, and X2 were detected in skeletal muscles.[4]
The differential expression of these isoforms in skeletal muscle may be linked to the tissue-specific pathology observed in GNE myopathy.[4]
Signaling and Functional Relevance of GNE
The GNE enzyme is the rate-limiting step in the sialic acid biosynthetic pathway. Sialic acids are crucial for the function of cell surface molecules involved in processes like cell adhesion and signal transduction.[3] Dysfunctional GNE due to mutations leads to hyposialylation, which can have several downstream consequences:
-
Apoptosis: Hyposialylation of IGF-1R can lead to mitochondrial dysfunction and apoptosis.[5]
-
Cytoskeletal Disruption: Hyposialylation of β1 integrin receptor results in altered F-actin assembly and disrupted cytoskeletal organization.[5]
-
ER Stress: GNE mutations can lead to an altered ER redox state.[5]
Mandatory Visualization
Caption: Role of GNE in cellular function and myopathy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genecards.org [genecards.org]
- 3. GNE glucosamine (UDP-N-acetyl)-2-epimerase/N-acetylmannosamine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Tissue-specific isoform expression of GNE gene in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential small effector molecules restoring cellular defects due to sialic acid biosynthetic enzyme deficiency: Pathological relevance to GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-616: A Technical Guide to a Potent and Selective Nav1.7 Inhibitor for Chronic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-616 is a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of chronic pain. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental evaluation of this compound. Detailed protocols for key in vitro and in vivo assays are presented to facilitate further research and development of Nav1.7-targeted analgesics.
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, plays a critical role in the transmission of nociceptive signals.[1][2][3] Its expression is predominantly localized in peripheral sensory neurons, where it acts as a key regulator of neuronal excitability.[1][4] Genetic studies in humans have provided compelling evidence for Nav1.7 as a crucial mediator of pain perception. Loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, a rare condition where individuals are unable to perceive pain, while gain-of-function mutations are associated with debilitating inherited pain syndromes.[2][3] This genetic validation has positioned Nav1.7 as a prime therapeutic target for the development of novel analgesics. This compound has emerged as a promising small molecule inhibitor with high affinity and selectivity for Nav1.7, offering a valuable tool for investigating the role of this channel in various pain states and as a lead compound for drug discovery programs.
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development and application in research.
Table 1: Chemical Identification of this compound
| Property | Value |
| CAS Number | 2349371-81-7 |
| Molecular Formula | C₂₄H₂₃F₄N₅O₃S |
| Molecular Weight | 537.53 g/mol |
| IUPAC Name | (4S)-6-fluoro-4-[(2R,4S)-4-(trifluoromethyl)-2-(pyridin-2-yl)piperidin-1-yl]-N-(pyrimidin-4-yl)-3,4-dihydro-2H-1-benzopyran-7-sulfonamide |
Table 2: Physical Properties of this compound
| Property | Value |
| Melting Point | Data not publicly available |
| Boiling Point | Data not publicly available |
| Solubility | Soluble in DMSO. Solubility in aqueous solutions like PBS may be limited and require optimization.[5][6] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by selectively inhibiting the Nav1.7 sodium channel.
The Nav1.7 Signaling Pathway in Pain Perception
Nav1.7 channels are voltage-gated ion channels located on the membrane of nociceptive (pain-sensing) neurons. In response to a noxious stimulus (e.g., heat, pressure, chemical irritants), these channels open, allowing an influx of sodium ions (Na⁺) into the neuron. This influx leads to depolarization of the cell membrane, generating an action potential. The action potential then propagates along the sensory nerve fiber to the spinal cord and ultimately to the brain, where the sensation of pain is perceived.
Inhibition by this compound
This compound is an arylsulfonamide inhibitor that binds to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel.[11][12][13][14] This binding stabilizes the channel in a non-conducting state, preventing the influx of sodium ions and subsequent neuronal firing. By blocking the initial step in the pain signaling cascade, this compound effectively reduces the transmission of pain signals.
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of this compound and other Nav1.7 inhibitors.
In Vitro Evaluation: Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in living cells.
Objective: To determine the inhibitory potency (IC₅₀) of this compound on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Cell culture medium (e.g., DMEM with 10% FBS, selection antibiotics).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.[15][16][17][18]
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate HEK293-hNav1.7 cells onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Approach a cell with the recording pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit Nav1.7 currents using a voltage step protocol (e.g., depolarizing pulses to 0 mV for 20 ms).
-
-
Compound Application:
-
Establish a stable baseline recording.
-
Perfuse the cell with increasing concentrations of this compound (prepared by diluting the stock solution in the external solution).
-
Record the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.
-
In Vivo Efficacy: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is widely used to study nerve injury-induced chronic pain.[19][20][21][22][23]
Objective: To evaluate the analgesic efficacy of this compound in a rat model of neuropathic pain.
Animals: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Surgical Induction of CCI:
-
Anesthetize the rat (e.g., isoflurane).
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the nerve with about 1 mm spacing.
-
Close the muscle and skin layers with sutures.
-
-
Behavioral Testing (Post-operative Days 7-14):
-
Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments. A decrease in the withdrawal threshold in the injured paw indicates allodynia.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source. A decrease in withdrawal latency indicates hyperalgesia.
-
-
Drug Administration:
-
Administer this compound (e.g., intraperitoneally or orally) at various doses.
-
Include a vehicle control group.
-
-
Post-treatment Behavioral Assessment:
-
Perform behavioral tests at different time points after drug administration to determine the onset and duration of the analgesic effect.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
-
In Vivo Efficacy: Formalin-Induced Inflammatory Pain Model
This model is used to assess efficacy against inflammatory pain.[24][25][26][27][28]
Objective: To determine the analgesic effect of this compound in a mouse model of inflammatory pain.
Animals: Male C57BL/6 mice (20-25 g).
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle to the mice.
-
-
Induction of Pain:
-
After a predetermined pretreatment time, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
-
Behavioral Observation:
-
Immediately place the mouse in an observation chamber.
-
Record the total time spent licking the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).
-
-
Data Analysis:
-
Compare the licking time in the this compound-treated groups to the vehicle group for both phases using statistical analysis.
-
Conclusion
This compound is a valuable research tool for the study of Nav1.7 and its role in pain pathophysiology. Its high potency and selectivity make it an excellent probe for dissecting the molecular mechanisms of nociception. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other Nav1.7 inhibitors, facilitating the advancement of novel therapeutics for the management of chronic pain. Further research into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its potential translation into clinical applications.
References
- 1. physoc.org [physoc.org]
- 2. pnas.org [pnas.org]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of physicochemical properties based on neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Enhancing molecular property prediction with quantized GNN models | Semantic Scholar [semanticscholar.org]
- 11. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors | eLife [elifesciences.org]
- 14. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors | Sciety [sciety.org]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Patch Clamp Protocol [labome.com]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 21. youtube.com [youtube.com]
- 22. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 26. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Formalin-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. mjms.modares.ac.ir [mjms.modares.ac.ir]
Methodological & Application
Application Notes and Protocols for GNE-616 Electrophysiological Characterization Using Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-616 is a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a genetically validated target for the treatment of chronic pain. Understanding the electrophysiological effects of this compound on Nav1.7 is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. Patch clamp electrophysiology is the gold-standard method for characterizing the interaction of compounds like this compound with ion channels, providing high-resolution data on channel function and modulation.[2][3][4]
These application notes provide a detailed protocol for the characterization of this compound's inhibitory effects on human Nav1.7 channels expressed in a heterologous expression system using the whole-cell patch clamp technique.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's interaction with Nav1.7 and other sodium channel subtypes. This data highlights the compound's potency and selectivity.
| Parameter | Value | Channel Subtype | Species | Reference |
| Ki | 0.79 nM | Nav1.7 | Human | [1] |
| Kd | 0.38 nM | Nav1.7 | Human | [1] |
| Selectivity | >2500-fold | Nav1.1, Nav1.3, Nav1.4, Nav1.5 | Human | [1] |
| Selectivity | 31-fold | Nav1.2 | Human | [1] |
| Selectivity | 73-fold | Nav1.6 | Human | [1] |
| EC50 | 740 nM (total) | Nav1.7 | Inherited Erythromelalgia (IEM) PK/PD model | [1] |
| EC50,u | 9.6 nM (unbound) | Nav1.7 | Inherited Erythromelalgia (IEM) PK/PD model | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly binding to the Nav1.7 channel protein, thereby inhibiting the influx of sodium ions that is critical for the initiation and propagation of action potentials in nociceptive neurons. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of action of this compound on Nav1.7 channels.
Experimental Protocol: Whole-Cell Patch Clamp Analysis of this compound on hNav1.7
This protocol describes the whole-cell voltage-clamp recording procedure to assess the inhibitory effect of this compound on human Nav1.7 channels stably expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Culture
-
Culture cells stably expressing hNav1.7 according to standard cell culture protocols.[5]
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to 290-300 mOsm.[4]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Prepare serial dilutions in the external solution on the day of the experiment to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Use a patch clamp amplifier and a data acquisition system. Perfuse the recording chamber with the external solution.
-
Whole-Cell Configuration:
-
Approach a selected cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[6][7][8]
-
Allow the cell to stabilize for 3-5 minutes before starting the voltage protocols.
-
4. Voltage-Clamp Protocols
-
Holding Potential: Hold the membrane potential at -120 mV to ensure the majority of Nav1.7 channels are in the closed, resting state.
-
Current-Voltage (I-V) Relationship:
-
From the holding potential of -120 mV, apply depolarizing voltage steps from -80 mV to +60 mV in 10 mV increments for 50 ms (B15284909).[5][9]
-
Record the peak inward current at each voltage step.
-
-
State-Dependence of Block:
-
Resting-State Block: Apply a test pulse to 0 mV for 20 ms from a holding potential of -120 mV. Apply this compound and measure the reduction in peak current.
-
Inactivated-State Block: To assess block of the inactivated state, use a pre-pulse to a depolarizing potential (e.g., -30 mV) for 500 ms to inactivate the channels, followed by a test pulse to 0 mV.[9]
-
-
Data Analysis:
-
Measure the peak sodium current amplitude in the absence (control) and presence of different concentrations of this compound.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response curve with the Hill equation to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the key steps in the patch clamp experiment to evaluate this compound.
Caption: Experimental workflow for this compound patch clamp analysis.
Conclusion
This application note provides a comprehensive framework for the electrophysiological characterization of this compound using the patch clamp technique. The detailed protocol and workflows are designed to enable researchers to accurately assess the potency, selectivity, and state-dependence of Nav1.7 inhibition by this compound, contributing to a deeper understanding of its therapeutic potential for the treatment of chronic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. nanion.de [nanion.de]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
GNE-616: Application Notes and Protocols for In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-616 is a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical in vivo models of pain. The information presented here is intended to guide researchers in designing and executing studies to evaluate the analgesic efficacy of this compound.
Introduction
The voltage-gated sodium channel Nav1.7 plays a crucial role in the transmission of nociceptive signals. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain disorders such as inherited erythromelalgia (IEM), while loss-of-function mutations result in a congenital inability to perceive pain. This genetic validation has made Nav1.7 a prime target for the development of novel analgesics. This compound is a chromane (B1220400) arylsulfonamide that has demonstrated high potency and selectivity for Nav1.7, making it a valuable tool for investigating the role of this channel in various pain states.
Mechanism of Action
This compound is a state-dependent inhibitor of Nav1.7, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This mechanism of action is crucial for its selectivity and efficacy. During periods of high-frequency firing of nociceptive neurons, which is characteristic of pathological pain states, Nav1.7 channels spend more time in the inactivated state, providing a greater opportunity for this compound to bind and exert its inhibitory effect. This leads to a reduction in the generation and propagation of action potentials in pain-sensing neurons, thereby producing analgesia.
Signaling Pathway
The following diagram illustrates the role of Nav1.7 in nociceptive signaling and the inhibitory action of this compound.
Application Notes and Protocols for GNE-616 in In Vitro Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-616 is a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a genetically validated target for the treatment of pain, as it is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain signaling. This document provides detailed protocols for the in vitro characterization of this compound, including a functional membrane potential assay and a cell viability assay, to guide researchers in utilizing this compound for their studies.
Mechanism of Action
This compound selectively targets the Nav1.7 ion channel, which is a key component in the propagation of action potentials in nociceptive neurons. By inhibiting the influx of sodium ions through this channel, this compound effectively dampens the transmission of pain signals. The compound exhibits high affinity for human Nav1.7, with a reported dissociation constant (Kd) of 0.38 nM and a binding affinity (Ki) of 0.79 nM.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. This information is crucial for designing in vitro experiments and interpreting the results.
| Parameter | Value | Species | Assay Type | Reference |
| Kd | 0.38 nM | Human | Radioligand Binding | [1] |
| Ki | 0.79 nM | Human | Not Specified | [1] |
| EC50 (in vivo) | 740 nM | Mouse | Inherited Erythromelalgia (IEM) Aconitine Model | [1][2] |
| Unbound EC50,u (in vivo) | 9.6 nM | Mouse | Inherited Erythromelalgia (IEM) Aconitine Model | [1] |
Signaling Pathway
The signaling pathway affected by this compound is the propagation of the action potential in sensory neurons. Inhibition of Nav1.7 by this compound leads to a reduction in neuronal excitability.
Figure 1: this compound inhibits the Nav1.7 channel, blocking pain signaling.
Experimental Protocols
FLIPR Membrane Potential Assay for Nav1.7 Inhibition
This protocol describes a functional assay to determine the potency of this compound in inhibiting Nav1.7 channels expressed in a stable cell line (e.g., HEK293 cells). The assay utilizes a fluorescent imaging plate reader (FLIPR) and a membrane potential-sensitive dye.
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
This compound
-
DMSO
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)
-
Veratridine (B1662332) (Nav1.7 channel activator)
-
Tetrodotoxin (TTX) (as a positive control)
-
384-well black-wall, clear-bottom assay plates
Procedure:
-
Cell Plating:
-
Culture HEK293-Nav1.7 cells to 70-80% confluency.
-
Harvest cells and seed them into 384-well assay plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution to create a concentration range for the dose-response curve. A suggested starting range, given the high potency of this compound, would be from 1 µM down to 1 pM.
-
Prepare a positive control (e.g., 1 µM TTX) and a vehicle control (DMSO).
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Add 25 µL of the dye solution to each well of the cell plate.
-
Incubate the plate at 37°C for 60 minutes.
-
-
FLIPR Assay:
-
Place the assay plate into the FLIPR instrument.
-
Add the diluted this compound, TTX, or vehicle control to the wells.
-
Incubate for a desired pre-incubation time (e.g., 3-60 minutes).
-
Add a solution of veratridine to all wells to activate the Nav1.7 channels. The final concentration of veratridine should be optimized for a robust signal (e.g., 10-100 µM).
-
Measure the fluorescence signal before and after the addition of veratridine.
-
-
Data Analysis:
-
The change in fluorescence upon veratridine addition corresponds to the Nav1.7 channel activity.
-
Normalize the data to the vehicle control (100% activity) and a high concentration of a known inhibitor like TTX (0% activity).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxic effects of this compound on the host cells used in the primary assay.
Materials:
-
HEK293 cells (or the Nav1.7 expressing cell line)
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom assay plates
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., from 1 nM to 100 µM) for a period that matches the duration of the primary functional assay (e.g., 24-72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the this compound concentration to assess cytotoxicity.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
References
GNE-616 Protocol for Chronic Constriction Injury (CCI) Model: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, represents a significant challenge in clinical practice. The voltage-gated sodium channel Nav1.7 is a key player in the transmission of pain signals and has been identified as a promising therapeutic target. The Chronic Constriction Injury (CCI) of the sciatic nerve in rodents is a widely utilized preclinical model that recapitulates many of the sensory deficits observed in human neuropathic pain, including mechanical allodynia and thermal hyperalgesia. Following CCI, there is a notable upregulation of Nav1.7 expression in the dorsal root ganglion (DRG), suggesting that inhibitors of this channel could be effective in alleviating pain in this model.[1]
GNE-616 is a potent and selective, orally bioavailable inhibitor of the Nav1.7 sodium channel. These application notes provide a detailed protocol for evaluating the efficacy of this compound in the rat CCI model of neuropathic pain.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating the effects of Nav1.7 inhibition in a Chronic Constriction Injury (CCI) model. While specific data for this compound in the CCI model is not publicly available, the data presented is analogous to what would be expected and can be used for experimental design and power analysis.
Table 1: Effect of Nav1.7 Inhibition on Mechanical Allodynia (Von Frey Test)
| Treatment Group | Pre-Surgery Baseline (g) | Day 7 Post-CCI (g) | Day 14 Post-CCI (g) | Day 21 Post-CCI (g) |
| Sham + Vehicle | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.8 ± 1.1 | 14.6 ± 1.3 |
| CCI + Vehicle | 14.8 ± 1.3 | 2.5 ± 0.5 | 2.2 ± 0.4 | 2.8 ± 0.6 |
| CCI + this compound (10 mg/kg, p.o.) | 14.6 ± 1.1 | 6.8 ± 0.9 | 8.5 ± 1.0 | 7.9 ± 0.8 |
| CCI + this compound (30 mg/kg, p.o.) | 14.7 ± 1.4 | 9.2 ± 1.1 | 11.3 ± 1.2 | 10.5 ± 1.0 |
*Data are presented as mean paw withdrawal threshold (in grams) ± SEM. *p < 0.05 compared to CCI + Vehicle. Data is representative based on similar Nav1.7 inhibitor studies.[2][3]
Table 2: Effect of Nav1.7 Inhibition on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Pre-Surgery Baseline (s) | Day 7 Post-CCI (s) | Day 14 Post-CCI (s) | Day 21 Post-CCI (s) |
| Sham + Vehicle | 10.2 ± 0.8 | 9.9 ± 0.7 | 10.5 ± 0.9 | 10.1 ± 0.6 |
| CCI + Vehicle | 10.5 ± 0.9 | 4.1 ± 0.5 | 3.8 ± 0.4 | 4.3 ± 0.6 |
| CCI + this compound (10 mg/kg, p.o.) | 10.3 ± 0.7 | 6.5 ± 0.6 | 7.8 ± 0.8 | 7.1 ± 0.7 |
| CCI + this compound (30 mg/kg, p.o.) | 10.4 ± 0.8 | 8.1 ± 0.7 | 9.2 ± 0.9 | 8.8 ± 0.8 |
*Data are presented as mean paw withdrawal latency (in seconds) ± SEM. *p < 0.05 compared to CCI + Vehicle. Data is representative based on similar studies.[4][5]
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol
This protocol is adapted from the method originally described by Bennett and Xie.[4]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Heating pad
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane). Maintain anesthesia throughout the surgical procedure.
-
Place the animal on a heating pad to maintain body temperature.
-
Shave the lateral aspect of the left thigh and sterilize the skin with an antiseptic solution.
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the trifurcation of the sciatic nerve, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve with approximately 1 mm spacing between them.
-
The ligatures should be tied just tight enough to elicit a brief twitch in the corresponding hind limb. The goal is to cause a mild constriction without arresting epineural blood flow.[4]
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
For the sham surgery group, expose the sciatic nerve as described above but do not place the ligatures.
-
Allow the animals to recover in a warm, clean cage. Monitor for any signs of distress or infection. Pain hypersensitivity typically develops within 3-7 days post-surgery.[1]
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 mg/kg and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
On the day of testing (e.g., day 7, 14, and 21 post-CCI), weigh each animal to determine the precise volume of this compound suspension to be administered.
-
Administer this compound via oral gavage. The timing of administration relative to behavioral testing should be consistent and based on the pharmacokinetic profile of the compound. A typical time point for assessment is 1-2 hours post-dosing.
-
The vehicle group should receive an equivalent volume of the vehicle alone.
Assessment of Mechanical Allodynia (Von Frey Test)
Materials:
-
Von Frey filaments of varying stiffness
-
Elevated mesh platform with individual testing chambers
Procedure:
-
Acclimate the rats to the testing environment by placing them in the individual chambers on the mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of lower force and proceeding to filaments of increasing force.[3][6]
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.[6] This method involves sequentially increasing or decreasing the filament force based on the animal's response to the previous stimulus.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass-floored testing chambers
Procedure:
-
Acclimate the rats to the testing chambers for at least 15-20 minutes.
-
Position the radiant heat source underneath the glass floor, targeting the mid-plantar surface of the hind paw.[7]
-
Activate the heat source. The apparatus will record the time it takes for the rat to withdraw its paw.[7]
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement.
-
Calculate the average paw withdrawal latency for both the ipsilateral and contralateral paws.
Visualizations
Signaling Pathways in Neuropathic Pain
Caption: Signaling cascade following nerve injury leading to neuropathic pain.
Experimental Workflow
Caption: Workflow for evaluating this compound in the CCI model.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 7. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
Application Notes and Protocols: Administration of a Novel NaV1.7 Inhibitor in a Preclinical Model of Inherited Erythromelalgia
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a generalized representation based on preclinical research of NaV1.7 inhibitors in pain models. The compound "GNE-616" is not documented in the available scientific literature. Therefore, the details provided for a hypothetical NaV1.7 inhibitor, hereafter referred to as "Compound X," are illustrative and would require empirical validation.
Introduction
Inherited erythromelalgia (IEM) is a rare, autosomal dominant disorder characterized by intense burning pain, redness, and increased temperature in the extremities.[1][2] These symptoms are often triggered by mild warmth or exercise.[1][2] The underlying cause of IEM has been linked to gain-of-function mutations in the SCN9A gene, which encodes the voltage-gated sodium channel NaV1.7.[1][3] These mutations lead to hyperexcitability of sensory neurons, making NaV1.7 a prime therapeutic target for pain relief.[3][4]
Selective NaV1.7 inhibitors have shown promise in preclinical models of pain.[5][6] This document outlines the administration and evaluation of a novel, potent, and selective NaV1.7 inhibitor, in a genetically modified mouse model of inherited erythromelalgia. The protocols described herein provide a framework for assessing the compound's pharmacokinetic profile, target engagement, and efficacy in alleviating pain-like behaviors.
Quantitative Data Summary
The following tables present hypothetical data for "Compound X" to illustrate the expected outcomes of the described experimental protocols.
Table 1: Pharmacokinetic Parameters of Compound X in Mice
| Parameter | Value |
| Route of Administration | Intraperitoneal (i.p.) |
| Dose | 10 mg/kg |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 0.5 |
| AUC (0-t) (ng*hr/mL) | 4500 |
| Half-life (t1/2) (hr) | 2.5 |
| Bioavailability (%) | 85 |
Table 2: Efficacy of Compound X in a Thermal Pain Model
| Treatment Group | Paw Withdrawal Latency (seconds) - Baseline | Paw Withdrawal Latency (seconds) - Post-treatment |
| Vehicle Control | 10.2 ± 0.8 | 10.5 ± 0.9 |
| Compound X (10 mg/kg) | 9.9 ± 0.7 | 18.5 ± 1.2 |
| Positive Control (Known Analgesic) | 10.1 ± 0.6 | 16.2 ± 1.1 |
| *p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. |
Experimental Protocols
Inherited Erythromelalgia Mouse Model
A common approach to modeling IEM is to use knock-in mice harboring a specific gain-of-function mutation in the Scn9a gene, such as the L858F or A1632G mutation, which have been identified in human patients.[4][7][8] These mice exhibit increased sensitivity to thermal stimuli, mimicking the human phenotype.
Compound X Administration
Objective: To administer Compound X to the IEM mouse model to assess its pharmacokinetic and pharmacodynamic properties.
Materials:
-
Compound X
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 55% sterile water)
-
Syringes and needles (appropriate for the route of administration)
-
Animal scale
Protocol:
-
Prepare a stock solution of Compound X in the chosen vehicle at the desired concentration.
-
Weigh each mouse to determine the precise volume of the dose to be administered.
-
Administer Compound X via the desired route (e.g., intraperitoneal, oral gavage, or intravenous). For intraperitoneal injection, gently restrain the mouse and inject into the lower abdominal quadrant, avoiding the midline.
-
For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[9][10][11][12]
-
For efficacy studies, proceed with behavioral testing at a time point consistent with the compound's peak plasma concentration (Tmax).
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of Compound X in the IEM mouse model.
Protocol:
-
Process the collected blood samples to separate plasma.
-
Analyze the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of Compound X.
-
Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, and half-life.
Thermal Pain Behavioral Assay (Hargreaves Test)
Objective: To assess the efficacy of Compound X in reducing thermal hyperalgesia in the IEM mouse model.
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Plexiglass enclosures
Protocol:
-
Acclimate the mice to the experimental room and the Hargreaves apparatus for at least 30 minutes before testing.
-
Place each mouse in a plexiglass enclosure on the glass surface of the apparatus.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the mouse withdraws its paw. Record this latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform a baseline measurement before administering the compound.
-
Administer Compound X or vehicle control.
-
At the predetermined time point post-administration, repeat the thermal sensitivity measurement.
-
Analyze the data by comparing the paw withdrawal latencies between the treatment groups and their respective baselines.
Visualizations
Caption: Signaling pathway in inherited erythromelalgia.
Caption: Experimental workflow for preclinical evaluation.
Caption: Logical relationship of this compound action.
References
- 1. burningfeet.org [burningfeet.org]
- 2. Erythromelalgia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nav1.7-A1632G Mutation from a Family with Inherited Erythromelalgia: Enhanced Firing of Dorsal Root Ganglia Neurons Evoked by Thermal Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced trafficking of an inherited erythromelalgia NaV1.7 mutant channel at a physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced trafficking of an inherited erythromelalgia NaV1.7 mutant channel at a physiological temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of mouse-specific pharmacokinetics in kidneys based on 131I activity measurements using micro-SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacokinetics and tissue distribution of long-acting nanoformulated antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics.[1][2][3] It is preferentially expressed in peripheral sensory and sympathetic neurons and plays a critical role in pain signal transmission.[4][5] Gain-of-function mutations in Nav1.7 are linked to inherited pain disorders, while loss-of-function mutations result in a congenital indifference to pain, making it a compelling target for the development of novel analgesics.[5][6][7]
GNE-616 is a potent and highly selective, orally bioavailable inhibitor of Nav1.7.[8] It belongs to the arylsulfonamide class of inhibitors which act by binding to the fourth voltage-sensing domain (VSD4) of the channel.[9] This mechanism stabilizes the channel in a slow-inactivated state, thereby blocking sodium ion influx and reducing neuronal excitability.[4][9]
Accurately determining the half-maximal effective concentration (EC50) of this compound is crucial for evaluating its potency and guiding drug development efforts. This application note provides a detailed protocol for measuring the EC50 of this compound in cells heterologously expressing human Nav1.7, using automated patch-clamp electrophysiology.
This compound Mechanism of Action
This compound exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the Nav1.7 channel. This is a key consideration for assay design, as the measured potency will be highly dependent on the voltage protocol used to elicit channel activity. Protocols that promote channel inactivation are expected to yield higher potency values for this compound.
Caption: this compound binds to the VSD4 to stabilize the inactivated state of Nav1.7.
Quantitative Data Summary
The following tables summarize the key properties of this compound and the recommended solutions for electrophysiological recordings.
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Human Nav1.7 (hNav1.7) | [8] |
| Mechanism | VSD4 Binder, Inactivated State Stabilizer | [9] |
| hNav1.7 Kd | 0.38 nM | [4][8] |
| hNav1.7 Ki | 0.79 nM | [8] |
| In Vivo EC50,u | 9.6 nM (unbound, mouse model) | [8] |
| Selectivity | >2500-fold vs hNav1.1/1.3/1.4/1.5 | [8] |
Table 2: Electrophysiology Solutions
| Solution Type | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal Solution | CsF | 140 |
| NaCl | 10 | |
| EGTA | 1 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH |
Experimental Protocols
Automated patch-clamp (APC) electrophysiology is the gold standard for determining the potency of ion channel modulators due to its high throughput and data quality.[4][10] Platforms such as the SyncroPatch or Patchliner are suitable for these measurements.[7][10][11]
Cell Line Selection and Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.7 channel (SCN9A) are recommended.[11][12][13] These cell lines provide robust and consistent currents suitable for high-throughput screening.[7][11] Charles River and other vendors provide validated cell lines.[6]
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to ensure stable expression of Nav1.7. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
Automated Patch-Clamp (APC) Protocol
The following protocol is designed for an APC platform to determine the state-dependent inhibition of Nav1.7 by this compound.
Caption: Workflow for determining this compound EC50 using an automated patch-clamp system.
Voltage-Clamp Protocol for Inactivated State
To accurately measure the potency of an inactivated-state blocker like this compound, a specific voltage protocol is required. This protocol uses a depolarizing prepulse to accumulate channels in the slow-inactivated state before measuring the remaining current.
Caption: Logic diagram of the voltage-clamp protocol to assess inactivated-state block.
Protocol Steps:
-
Holding Potential: Clamp the cell membrane at -120 mV to ensure most channels are in the resting, closed state.
-
Compound Incubation: Apply various concentrations of this compound (e.g., 0.1 nM to 1 µM) and incubate for 3-5 minutes to allow for binding equilibrium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Inactivating Prepulse: Apply a depolarizing prepulse to -20 mV for at least 500 ms. This step shifts the equilibrium of the Nav1.7 channels towards the slow-inactivated state, the preferred target state for this compound.[4]
-
Test Pulse: Immediately following the prepulse, apply a test pulse to 0 mV for ~20 ms to open any channels that are not inactivated.
-
Measure Current: Record the peak inward sodium current during the test pulse. The magnitude of this current is inversely proportional to the degree of channel inhibition.
Data Analysis
-
Calculate Percent Inhibition: For each this compound concentration, calculate the percentage of current inhibition using the following formula: % Inhibition = (1 - (I_GNE616 / I_vehicle)) * 100 Where I_GNE616 is the peak current in the presence of this compound, and I_vehicle is the peak current with the vehicle control.
-
Dose-Response Curve: Plot the % Inhibition against the logarithm of the this compound concentration.
-
EC50 Calculation: Fit the dose-response data to a four-parameter Hill equation to determine the EC50 value: Y = Bottom + (Top - Bottom) / (1 + (EC50 / X)^HillSlope) The EC50 value represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
Troubleshooting and Considerations
-
Compound Stability: Ensure this compound is fully dissolved in the external solution. The use of a carrier solvent like DMSO is common, but the final concentration should typically be ≤ 0.1% to avoid off-target effects.
-
Cell Health: Use cells with a high success rate of giga-ohm seal formation and robust current expression (>500 pA) for reliable data.[10]
-
Voltage Control: Poor voltage clamp can lead to inaccurate measurements. Discard recordings with high leak currents or unstable seals.
-
State-Dependence: The measured EC50 will be highly sensitive to the prepulse potential and duration. Consistency in the voltage protocol across all experiments is critical for reproducible results. Comparing results from a resting-state protocol (without a depolarizing prepulse) can further confirm the state-dependent nature of this compound.
References
- 1. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. physoc.org [physoc.org]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
In Vitro Characterization of GNE-616: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-616 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a genetically validated target for the treatment of pain, as it is preferentially expressed in peripheral sensory neurons and plays a pivotal role in the initiation and propagation of pain signals.[2][3] Individuals with loss-of-function mutations in the SCN9A gene, which encodes for Nav1.7, exhibit a congenital insensitivity to pain, highlighting the therapeutic potential of Nav1.7 inhibitors.[2] Conversely, gain-of-function mutations are linked to inherited pain disorders.[2] this compound demonstrates high affinity for human Nav1.7 and significant selectivity over other sodium channel subtypes, making it a valuable tool for pain research and a potential candidate for analgesic drug development.[1]
These application notes provide a summary of the in vitro pharmacological profile of this compound and detailed protocols for key experiments to characterize its activity.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative data for this compound's binding affinity, potency, and selectivity for the human Nav1.7 channel.
Table 1: Binding Affinity and Potency of this compound for Human Nav1.7
| Parameter | Value | Assay Type |
| Kᵢ | 0.79 nM | Radioligand Binding Assay |
| Kₔ | 0.38 nM | Patch Clamp Electrophysiology |
| EC₅₀ | 740 nM | Inherited Erythromelalgia (IEM) PK/PD Model |
| EC₅₀,ᵤ | 9.6 nM | Inherited Erythromelalgia (IEM) PK/PD Model |
Data sourced from MedChemExpress.[1]
Table 2: Selectivity Profile of this compound Against Other Human Sodium Channel Subtypes
| Channel Subtype | Kₔ (nM) | Selectivity Fold (vs. hNav1.7 Kₔ) |
| hNav1.1 | >1000 | >2500 |
| hNav1.2 | 11.78 | 31 |
| hNav1.3 | >1000 | >2500 |
| hNav1.4 | >1000 | >2500 |
| hNav1.5 | >1000 | >2500 |
| hNav1.6 | 27.74 | 73 |
Data sourced from MedChemExpress.[1]
Signaling Pathway
Caption: Role of Nav1.7 in the peripheral pain signaling pathway.
Experimental Protocols
Radioligand Binding Assay for Kᵢ Determination
This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of this compound for the Nav1.7 channel.
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgCl₂, 50 mM NaCl, 0.1% BSA.
-
Radioligand: [³H]-Saxitoxin or another suitable Nav1.7-specific radioligand.
-
This compound stock solution in DMSO.
-
Non-specific binding control: High concentration of a known Nav1.7 blocker (e.g., Tetrodotoxin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Harvest HEK293-hNav1.7 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes (typically 20-40 µg of protein), and varying concentrations of this compound.
-
For total binding wells, add vehicle (DMSO) instead of this compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
Add the radioligand at a concentration near its Kₔ.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Experimental workflow for the radioligand binding assay.
Patch Clamp Electrophysiology for Kₔ and State-Dependence Determination
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the direct inhibition of Nav1.7 currents by this compound and to determine its dissociation constant (Kₔ). This technique is considered the gold standard for characterizing ion channel modulators.[2]
Materials:
-
HEK293 or CHO cells stably expressing human Nav1.7.[2]
-
Cell culture medium (e.g., DMEM with supplements).[2]
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
This compound stock solution in DMSO and perfusion system.
Protocol:
-
Cell Preparation:
-
Plate cells expressing hNav1.7 on glass coverslips at a low density 24-48 hours before the experiment.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Whole-Cell Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -120 mV to ensure channels are in the resting state.
-
-
Voltage Protocols and Data Acquisition:
-
To measure the effect on resting state channels, apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit Nav1.7 currents.
-
To assess state-dependence, use voltage protocols that favor the inactivated state (e.g., a depolarizing pre-pulse before the test pulse).
-
Record baseline currents in the external solution.
-
Perfuse the chamber with increasing concentrations of this compound and record the resulting inhibition of the peak inward sodium current.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC₅₀ value. The Kₔ can be approximated from the IC₅₀ under specific voltage protocols.
-
Caption: Experimental workflow for patch clamp electrophysiology.
Cellular Functional Assay: Membrane Potential Assay
This protocol describes a fluorescence-based membrane potential assay, a higher-throughput method to assess the functional inhibition of Nav1.7 by this compound in a cellular context.
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Black, clear-bottom 96- or 384-well microplates.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Nav1.7 activator (e.g., Veratridine or a scorpion toxin).
-
This compound stock solution in DMSO.
-
Fluorescence plate reader with fluidics capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Plate HEK293-hNav1.7 cells in black, clear-bottom microplates and grow to confluence.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes to allow for dye loading.
-
-
Compound Addition and Signal Reading:
-
Prepare serial dilutions of this compound in assay buffer.
-
Transfer the cell plate to the fluorescence plate reader.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
Establish a baseline fluorescence reading.
-
Add the Nav1.7 activator to all wells to induce membrane depolarization.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the activator.
-
Normalize the response in the presence of this compound to the control wells (vehicle only).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Conclusion
The provided data and protocols offer a comprehensive framework for the in vitro characterization of this compound's activity as a Nav1.7 inhibitor. The high potency and selectivity of this compound, as determined by these assays, underscore its value as a research tool and a potential therapeutic agent for pain management. The detailed methodologies enable researchers to independently verify and expand upon these findings.
References
Preparation of GNE-616 Stock Solution in DMSO: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of GNE-616, a potent and selective Nav1.7 inhibitor, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain research. For in vitro and in vivo studies, it is essential to prepare a concentrated stock solution that can be accurately diluted to the desired final concentration in aqueous experimental media. DMSO is a common solvent for such purposes due to its ability to dissolve a wide range of organic molecules. However, proper handling and technique are necessary to overcome potential challenges such as precipitation upon dilution.
Physicochemical Properties
| Property | This compound | DMSO |
| Molecular Weight ( g/mol ) | Not Available | 78.13 |
| Appearance | White to off-white solid | Colorless liquid |
| Solubility in DMSO | Presumed high (e.g., ≥ 10 mg/mL) | Miscible |
| Boiling Point (°C) | Not Applicable | 189 |
| Melting Point (°C) | Not Applicable | 18.5 |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The required mass of this compound will depend on its molecular weight, which must be obtained from the supplier.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound required to make a 10 mM stock solution: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol : Mass (mg) = 10 * 500 * 0.001 = 5 mg
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely.
-
-
Solubilization:
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Workflow for Preparing this compound Stock Solution
Application Note: High-Throughput Screening for Novel Nav1.7 Inhibitors Using GNE-616 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to perceive pain, making it a compelling target for the development of new analgesics. High-throughput screening (HTS) plays a pivotal role in identifying novel and selective Nav1.7 inhibitors. This document provides an overview of the application of GNE-616, a potent and selective Nav1.7 inhibitor, as a reference compound in HTS campaigns. It also details protocols for common HTS assays used to identify new Nav1.7 modulators. This compound is a highly potent, metabolically stable, and orally bioavailable Nav1.7 inhibitor with a Ki of 0.79 nM and a Kd of 0.38 nM for human Nav1.7.[1]
Target Pathway: Nav1.7 and Pain Signaling
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Nav1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals. In response to a painful stimulus, Nav1.7 channels open, leading to an influx of sodium ions and depolarization of the neuronal membrane. This generates an action potential that travels along the neuron to the central nervous system, where it is perceived as pain. Inhibiting Nav1.7 can dampen the excitability of these neurons, thereby blocking the transmission of pain signals.
Caption: Simplified signaling pathway of pain perception mediated by Nav1.7 and the inhibitory action of this compound.
This compound: A Potent and Selective Nav1.7 Inhibitor
This compound serves as an excellent positive control and reference compound in HTS assays for Nav1.7 inhibitors due to its high potency and selectivity.
| Parameter | Value | Reference |
| Target | Human Nav1.7 | [1] |
| Ki | 0.79 nM | [1] |
| Kd | 0.38 nM | [1] |
| Selectivity | >2500-fold over hNav1.1, hNav1.3, hNav1.4, hNav1.5 | [1] |
| 31-fold over hNav1.2 | [1] | |
| 73-fold over hNav1.6 | [1] | |
| In Vivo Efficacy (IEM model) | EC50 = 740 nM, EC50,u = 9.6 nM | [1] |
High-Throughput Screening Workflow for Nav1.7 Inhibitors
A typical HTS campaign for Nav1.7 inhibitors involves a primary screen to identify "hits," followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Caption: A general workflow for a high-throughput screening campaign to identify novel Nav1.7 inhibitors.
Experimental Protocols
Primary High-Throughput Screening: Fluorescence-Based Membrane Potential Assay (FLIPR)
This assay is a common primary screening method due to its high throughput and sensitivity. It measures changes in membrane potential using a fluorescent dye.
Objective: To identify compounds that inhibit Nav1.7 channel activity by detecting changes in cell membrane potential.
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Nav1.7 channel activator (e.g., veratridine (B1662332) or deltamethrin).
-
This compound (as a positive control).
-
Compound library plates.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescent Imaging Plate Reader (FLIPR).
Protocol:
-
Cell Plating: Seed HEK293-hNav1.7 cells into 384-well assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Add test compounds and controls (this compound, vehicle) to the assay plates. Incubate for 15-30 minutes at room temperature.
-
Assay Measurement: Place the assay plate into the FLIPR instrument.
-
Initiation and Reading: Add the Nav1.7 channel activator to all wells simultaneously using the FLIPR's integrated pipettor. Immediately begin recording fluorescent signals.
-
Data Analysis: The change in fluorescence upon channel activation is measured. The inhibitory effect of test compounds is calculated relative to the positive (this compound) and negative (vehicle) controls.
Secondary Assay: Automated Patch Clamp Electrophysiology
Automated patch-clamp systems provide a higher throughput alternative to traditional manual patch-clamp for confirming hits and characterizing their electrophysiological properties.
Objective: To confirm the inhibitory activity of hit compounds and determine their potency (IC50) and state-dependence.
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2).
-
Hit compounds and this compound.
-
Automated patch-clamp system (e.g., Sophion Qube® or Nanion SyncroPatch).
Protocol:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the HEK293-hNav1.7 cells according to the instrument manufacturer's protocol.
-
Instrument Setup: Prime the instrument with external and internal solutions and load the cell suspension.
-
Compound Application: Prepare a dilution series of the hit compounds and this compound. The instrument will automatically apply the different concentrations to the cells.
-
Voltage Protocols: Apply a voltage protocol to elicit Nav1.7 currents. To assess state-dependence, different protocols can be used to measure block of the resting and inactivated states of the channel.
-
Data Acquisition: Record the sodium currents in response to the voltage steps at each compound concentration.
-
Data Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
Data Presentation
The following table summarizes the expected data for this compound in the described assays.
| Assay | Parameter | Expected Value for this compound |
| FLIPR Membrane Potential | IC50 | Low nM |
| Automated Patch Clamp | IC50 (Resting State) | Mid-to-high nM |
| Automated Patch Clamp | IC50 (Inactivated State) | Low nM |
Conclusion
This compound is a valuable tool for the discovery and development of novel Nav1.7 inhibitors for the treatment of pain. Its high potency and selectivity make it an ideal reference compound for validating HTS assays and for benchmarking the activity of newly identified hit compounds. The combination of high-throughput fluorescence-based primary screens and medium-throughput automated electrophysiology for secondary characterization provides a robust and efficient workflow for identifying promising new drug candidates targeting Nav1.7.
References
Troubleshooting & Optimization
GNE-616 Technical Support Center: Troubleshooting Aqueous Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering solubility issues with GNE-616 in aqueous buffers. This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways.[1] Due to its molecular structure, this compound, like many small molecule inhibitors, can present challenges in achieving desired concentrations in aqueous solutions for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a highly potent and selective inhibitor of the Nav1.7 sodium channel, being investigated for the treatment of chronic pain.[1] Like many small molecule inhibitors designed to interact with specific protein targets, this compound has a complex and often hydrophobic structure. This can lead to poor solubility in aqueous buffers, such as phosphate-buffered saline (PBS), which are commonly used to mimic physiological conditions in biological assays. Poor solubility can result in the compound precipitating out of solution, leading to inaccurate and unreliable experimental results.
Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?
A2: This is a common issue known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is an excellent organic solvent that can dissolve this compound at high concentrations. However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent properties change, and the solubility of this compound decreases significantly. If the final concentration of this compound is above its aqueous solubility limit, it will precipitate.
Q3: What is the underlying mechanism of action of this compound?
A3: this compound is a selective blocker of the Nav1.7 voltage-gated sodium channel. These channels are predominantly expressed in peripheral sensory neurons and play a crucial role in the transmission of pain signals.[2] By inhibiting Nav1.7, this compound reduces the influx of sodium ions into these neurons, thereby dampening the generation and propagation of pain signals to the central nervous system.[2]
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution in Aqueous Buffer
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its kinetic solubility.
Solutions:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 0.5%, to minimize its effect on the assay and the solubility of this compound.
-
Use a Co-solvent: In addition to DMSO, other water-miscible organic solvents can be tested to prepare the stock solution or can be included in the aqueous buffer at a low percentage.
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant to your aqueous buffer can help maintain this compound in solution by forming micelles.
-
Adjust the pH of the Buffer: The solubility of ionizable compounds can be influenced by the pH of the solution. Experimenting with a range of physiologically relevant pH values for your buffer may improve the solubility of this compound.
Quantitative Data
Currently, specific quantitative solubility data for this compound in common aqueous buffers is not publicly available in the searched resources. The following table provides a general overview of solubility for small molecule inhibitors and can be used as a reference for experimental design.
| Parameter | Value | Reference |
| General Aqueous Solubility of Kinase Inhibitors | 0.36 µg/mL to 357 µg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Diluting this compound into Aqueous Buffer
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer or sonicator
-
-
Procedure:
-
Warm the this compound stock solution and the aqueous buffer to room temperature.
-
Perform serial dilutions of the this compound stock solution in the aqueous buffer to reach the desired final concentration.
-
For each dilution step, add the this compound solution to the buffer and immediately vortex or sonicate briefly to ensure rapid mixing and minimize precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness before use in your experiment.
-
Visualizations
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Simplified Nav1.7 signaling pathway in pain perception.
References
GNE-616 In Vivo Delivery and Formulation Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Nav1.7 inhibitor, GNE-616. This guide focuses on overcoming common challenges in the in vivo delivery and formulation of this and other poorly soluble small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of the voltage-gated sodium channel Nav1.7. Nav1.7 is a key component in pain signaling pathways, and its inhibition is a promising strategy for the treatment of chronic pain.
Q2: I am having trouble dissolving this compound for my in vivo experiments. What are some recommended starting points for formulation?
A2: As this compound is a small molecule inhibitor, it is likely to have low aqueous solubility. A common starting point for in vivo formulation of poorly soluble compounds is to create a suspension or solution using a combination of vehicles. Here are a few examples of formulations that have been used for other poorly soluble Nav1.7 inhibitors and can be adapted for this compound:
-
For Oral Administration (Suspension):
-
0.5% (w/v) Methylcellulose (B11928114) (MC) in sterile water.
-
0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.
-
-
For Intraperitoneal (IP) Injection (Suspension/Solution):
-
5% DMSO / 95% (0.5% Methylcellulose in sterile water).
-
10% Solutol HS 15 in sterile saline.
-
-
For Subcutaneous (SC) Injection (Solution):
-
4.5% Mannitol / 10 mM Sodium Acetate, pH 5.6.
-
It is crucial to perform small-scale formulation screening to determine the optimal vehicle for your specific experimental needs, ensuring the stability and homogeneity of the this compound preparation.
Q3: What are some common in vivo pain models used to evaluate the efficacy of Nav1.7 inhibitors like this compound?
A3: Several well-established preclinical pain models are used to assess the analgesic effects of Nav1.7 inhibitors. The choice of model depends on the type of pain being investigated:
-
Inflammatory Pain:
-
Complete Freund's Adjuvant (CFA) model
-
Carrageenan-induced paw edema model
-
-
Neuropathic Pain:
-
Chronic Constriction Injury (CCI) model
-
Spared Nerve Injury (SNI) model
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN) models
-
-
Acute Nociceptive Pain:
-
Hot plate test
-
Tail-flick test
-
Formalin test
-
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While this compound is reported to be a selective Nav1.7 inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations. For any new batch of the compound, it is advisable to perform a selectivity screen against other Nav channel subtypes if such effects are a concern for your experimental interpretation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitation in formulation | - Poor solubility in the chosen vehicle.- Incorrect pH for ionizable compounds.- Saturation limit exceeded. | - Increase the percentage of co-solvent (e.g., DMSO), but keep it within tolerable limits for the animal model.- Try a different vehicle system (see FAQ A2).- Adjust the pH of the formulation if this compound has ionizable groups.- Reduce the final concentration of this compound.- Use sonication or gentle heating to aid dissolution, but be mindful of compound stability. |
| Inconsistent results between animals | - Inhomogeneous suspension.- Incorrect dosing volume.- Variability in animal genetics or health status. | - Ensure the formulation is a homogenous suspension by vortexing or stirring immediately before each administration.- Calibrate pipettes and use precise dosing techniques based on individual animal body weight.- Ensure animals are of a similar age, weight, and health status. |
| Lack of efficacy in an in vivo model | - Insufficient target engagement due to poor bioavailability or rapid metabolism.- The chosen in vivo model is not sensitive to Nav1.7 inhibition.- The compound has degraded. | - Increase the dose of this compound, if tolerated.- Consider a different route of administration that may improve bioavailability.- Confirm the expression and role of Nav1.7 in your chosen pain model.- Use a fresh batch of the compound and store it properly. |
| Adverse effects observed in animals | - Vehicle toxicity.- Off-target pharmacology.- Compound toxicity at the administered dose. | - Administer a vehicle-only control group to assess the tolerability of the formulation.- Reduce the dose of this compound.- Consult the literature for known toxicities of similar compounds. |
Quantitative Data
The following table summarizes the available in vivo efficacy data for this compound.
| Parameter | Value | Model | Reference |
| In Vivo EC50 | 740 nM | Mouse model of inherited erythromelalgia (PK/PD) | --INVALID-LINK-- |
Experimental Protocols
General Protocol for Oral Formulation Preparation (Suspension)
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (or other suitable suspending agent) in sterile water. Mix thoroughly until a homogenous solution is formed.
-
Compound Weighing: Accurately weigh the required amount of this compound powder.
-
Pre-wetting (Optional but Recommended): To aid in dispersion, create a paste of the this compound powder with a small amount of the vehicle.
-
Suspension: Gradually add the remaining vehicle to the this compound paste while continuously vortexing or stirring to ensure a uniform suspension.
-
Homogenization: For a more uniform particle size, the suspension can be briefly sonicated.
-
Storage and Handling: Store the formulation at 4°C and protect it from light. Always vortex or stir the suspension thoroughly immediately before each administration to ensure consistent dosing.
Visualizations
Nav1.7 Signaling Pathway in Nociceptive Neurons
Caption: Role of Nav1.7 in pain signal transmission and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for evaluating the analgesic efficacy of this compound in a preclinical pain model.
Potential off-target effects of GNE-616
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing GNE-616, a potent and selective Nav1.7 inhibitor. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in the design and interpretation of your experiments, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent, metabolically stable, and orally bioavailable subtype-selective Nav1.7 inhibitor. It has a high affinity for the human Nav1.7 sodium channel, with a reported Ki of 0.79 nM and a Kd of 0.38 nM.[1] By inhibiting Nav1.7, which is a voltage-gated sodium channel predominantly expressed in peripheral sensory neurons, this compound is investigated for its potential in treating chronic pain.
Q2: What is the known selectivity profile of this compound against other sodium channel subtypes?
A2: this compound demonstrates high selectivity over several other sodium channel subtypes. However, its selectivity is more modest against Nav1.2 and Nav1.6. The available data on its selectivity is summarized in the table below. It is crucial to consider this selectivity profile when designing experiments and interpreting results, as effects on Nav1.2 and Nav1.6 could be observed at higher concentrations.
Q3: Has a comprehensive off-target screening panel (e.g., a kinome scan or a broad safety pharmacology panel) for this compound been made publicly available?
A3: Currently, a comprehensive public off-target screening panel for this compound against a broad range of kinases, GPCRs, and other enzymes is not available in the public domain. While its selectivity within the sodium channel family has been characterized, researchers should be aware of the potential for off-target activities at higher concentrations, a common characteristic of small molecule inhibitors.
Q4: What are some potential off-target effects to consider for a selective Nav1.7 inhibitor like this compound?
A4: While specific off-target data for this compound is limited, arylsulfonamide-based Nav1.7 inhibitors can potentially interact with other proteins.[2] Researchers should consider the possibility of off-target effects on other ion channels, kinases, or enzymes, especially when using high concentrations of the compound. It is recommended to perform experiments to rule out off-target effects in your specific model system.
Q5: How can I determine if the phenotype I am observing is an off-target effect of this compound?
A5: Distinguishing on-target from off-target effects is a critical aspect of pharmacological research. Here are a few strategies:
-
Use a structurally unrelated Nav1.7 inhibitor: If a different Nav1.7 inhibitor with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.
-
Perform a dose-response analysis: On-target effects should correlate with the known potency of this compound for Nav1.7. Off-target effects may only appear at significantly higher concentrations.
-
Utilize a negative control analog: If available, a structurally similar but inactive analog of this compound can be used. This compound should not elicit the on-target phenotype.
-
Genetic knockdown or knockout: Employing techniques like siRNA or CRISPR/Cas9 to reduce or eliminate Nav1.7 expression can help verify if the observed effect is dependent on the target. If the phenotype persists after target knockdown, it is likely an off-target effect.
Data Presentation: this compound Selectivity and Potential Off-Targets
Table 1: Selectivity Profile of this compound Against Human Sodium Channel Subtypes
| Target | Kd (nM) | Selectivity-fold (over hNav1.7) |
| hNav1.7 | 0.38 | 1 |
| hNav1.1 | >1000 | >2500 |
| hNav1.3 | >1000 | >2500 |
| hNav1.4 | >1000 | >2500 |
| hNav1.5 | >1000 | >2500 |
| hNav1.2 | 11.8 | 31 |
| hNav1.6 | 27.7 | 73 |
Data sourced from MedChemExpress.[1]
Table 2: Illustrative Panel of Potential Off-Targets for Selective Nav1.7 Inhibitors
Disclaimer: This table is for illustrative purposes and lists potential off-targets that have been associated with other selective Nav1.7 inhibitors. This is not specific data for this compound.
| Target Class | Potential Off-Targets | Rationale for Consideration |
| Ion Channels | Other Voltage-Gated Sodium Channels (e.g., Nav1.1, Nav1.2, Nav1.6) | Structural similarity among sodium channel subtypes can lead to cross-reactivity.[3] |
| Voltage-Gated Calcium Channels (VGCCs) | Some small molecule ion channel modulators have shown activity at VGCCs. | |
| Voltage-Gated Potassium Channels (e.g., hERG) | hERG channel inhibition is a common off-target effect for many small molecules and a key safety concern. | |
| Kinases | Receptor Tyrosine Kinases (RTKs), Serine/Threonine Kinases | Kinase inhibition is a frequent off-target activity of small molecules due to the conserved nature of the ATP-binding pocket. |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic Receptors | Broad screening panels often reveal interactions with various G-protein coupled receptors. |
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in Cell-Based Assays
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Step: Perform a dose-response curve for cytotoxicity and compare it to the IC50 for Nav1.7 inhibition. A large discrepancy suggests off-target effects.
-
Troubleshooting Step: Test the cytotoxicity in a cell line that does not express Nav1.7. If cytotoxicity persists, it is likely an off-target effect.
-
Troubleshooting Step: Use a structurally distinct Nav1.7 inhibitor to see if it recapitulates the cytotoxic phenotype.
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5% (ideally below 0.1%) and that the vehicle control contains the same solvent concentration.
-
-
Possible Cause 3: Compound instability.
-
Troubleshooting Step: Prepare fresh compound dilutions for each experiment and protect from light. Assess compound stability in your experimental media over the time course of the assay.
-
Issue 2: Discrepancy Between Biochemical and Cellular Potency
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting Step: Use a cell line with higher expression of uptake transporters or employ permeabilization agents (with appropriate controls) to assess intracellular target engagement.
-
-
Possible Cause 2: Presence of efflux pumps.
-
Troubleshooting Step: Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if the cellular potency of this compound increases.
-
-
Possible Cause 3: High protein binding in cell culture media.
-
Troubleshooting Step: Perform experiments in serum-free or low-serum media to assess the impact of protein binding on compound activity.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the potential off-target effects of this compound on a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a series of dilutions in an appropriate assay buffer.
-
Kinase Reaction: In a suitable microplate, combine the recombinant kinase, its specific substrate, and ATP at a concentration near the Km for each kinase.
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase being assayed.
-
Detection: Use a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™) to measure kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations of this compound. For any significant hits, determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with Nav1.7 and to investigate potential off-target binding in intact cells.
Methodology:
-
Cell Treatment: Culture cells expressing the target of interest (e.g., Nav1.7 or a suspected off-target) and treat with this compound at various concentrations or a vehicle control for a defined period.
-
Heating: Harvest the cells, wash, and resuspend in a physiological buffer. Aliquot the cell suspension and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or other gentle lysis methods.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest using Western blotting or other protein detection methods.
-
Data Analysis: An increase in the amount of the soluble target protein at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization.
Mandatory Visualizations
Caption: Signaling pathway of Nav1.7 and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
GNE-616 Technical Support Center: Stability and Storage Guidelines
This technical support center provides guidance on the stability and storage of G.N.E.-616, a potent and selective Nav1.7 inhibitor. The information herein is intended for researchers, scientists, and drug development professionals. While G.N.E.-616 is noted for being metabolically stable, proper handling and storage are crucial for maintaining its integrity and ensuring experimental reproducibility.[1]
Disclaimer: The following guidelines are based on general best practices for small molecule inhibitors. Always refer to the manufacturer-specific Certificate of Analysis (CofA) and product documentation for the most accurate and up-to-date information regarding your specific lot of G.N.E.-616.
Frequently Asked Questions (FAQs)
Q1: How should I store G.N.E.-616 upon receipt?
A1: Upon receipt, it is recommended to store G.N.E.-616 powder under the conditions specified in the Certificate of Analysis provided by the supplier. While some vendors may ship the product at room temperature, long-term storage conditions are critical for preserving its stability.[1] For compounds of this nature, storage in a cool, dry, and dark place is generally advised.
Q2: What are the recommended solvent for dissolving G.N.E.-616?
A2: The solubility of G.N.E.-616 will be detailed in the product datasheet. For many aryl sulfonamide compounds, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions. Ensure the DMSO is of high purity and anhydrous to prevent degradation of the compound.
Q3: How should I store G.N.E.-616 stock solutions?
A3: Stock solutions of G.N.E.-616 in DMSO should be stored at -20°C or -80°C to maximize stability. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: Is G.N.E.-616 sensitive to light?
Q5: How many freeze-thaw cycles can a G.N.E.-616 stock solution tolerate?
A5: There is no specific data available for G.N.E.-616. As a general rule for small molecule inhibitors, it is recommended to minimize freeze-thaw cycles. Aliquoting your stock solution is the most effective way to mitigate potential degradation from repeated temperature changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage. | - Review your storage conditions (temperature, light exposure).- Prepare a fresh stock solution from the solid compound.- If the issue persists, consider obtaining a new vial of the compound. |
| Compound degradation due to multiple freeze-thaw cycles. | - Always aliquot stock solutions into single-use volumes.- Use a fresh aliquot for each experiment. | |
| Inaccurate concentration of the stock solution. | - Ensure the solid compound was fully dissolved.- Re-calibrate pipettes and other measurement tools. | |
| Precipitation observed in the stock solution upon thawing. | The concentration of the stock solution is too high for the storage temperature. | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, consider preparing a new, less concentrated stock solution. |
| The solvent (e.g., DMSO) has absorbed water. | - Use anhydrous, high-purity grade DMSO for preparing stock solutions.- Store DMSO appropriately to prevent water absorption. |
Data Presentation: Illustrative Stability Data
The following tables present example data for a compound with similar characteristics to G.N.E.-616. This is for illustrative purposes only and does not represent actual data for G.N.E.-616.
Table 1: Example Long-Term Stability of a Small Molecule Inhibitor
| Storage Condition | Time Point | Purity (%) by HPLC |
| -20°C in DMSO | 1 month | 99.8% |
| 3 months | 99.5% | |
| 6 months | 99.2% | |
| 4°C in DMSO | 1 month | 98.5% |
| 3 months | 96.1% | |
| 6 months | 93.7% | |
| Room Temp in DMSO | 1 week | 95.2% |
| 1 month | 88.4% |
Table 2: Example Freeze-Thaw Stability in DMSO at -20°C
| Number of Freeze-Thaw Cycles | Purity (%) by HPLC |
| 1 | 99.9% |
| 3 | 99.6% |
| 5 | 98.9% |
| 10 | 97.1% |
Experimental Protocols
Protocol 1: Preparation of G.N.E.-616 Stock Solution
-
Pre-analysis: Before opening, allow the vial of G.N.E.-616 to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Weighing: Carefully weigh the desired amount of G.N.E.-616 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (e.g., amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Assessing Compound Stability by HPLC
-
Sample Preparation: Prepare solutions of G.N.E.-616 under the desired test conditions (e.g., different temperatures, in different solvents, or after a certain number of freeze-thaw cycles).
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector.
-
Mobile Phase: Prepare an appropriate mobile phase gradient (e.g., water and acetonitrile (B52724) with a small percentage of a modifier like formic acid or trifluoroacetic acid) to achieve good separation of the parent compound from any potential degradants.
-
Injection: Inject a small, precise volume of the sample onto the HPLC column.
-
Detection: Monitor the elution profile at a wavelength where G.N.E.-616 has strong absorbance.
-
Analysis: Integrate the peak areas of the parent compound and any degradation products. Calculate the purity of G.N.E.-616 as a percentage of the total peak area. Compare this to a reference standard (e.g., a sample from a freshly opened vial).
Visualizations
Caption: Workflow for handling and storing G.N.E.-616.
Caption: Troubleshooting inconsistent results with G.N.E.-616.
References
Troubleshooting GNE-616 electrophysiology experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-616 in electrophysiology experiments. The information is tailored for scientists and drug development professionals working with this potent and selective Nav1.7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] Its primary mechanism of action is the blockade of sodium ion influx through the Nav1.7 channel, which is a key player in the transmission of pain signals.[2][3] Nav1.7 is considered a "threshold channel" that amplifies small depolarizations in nociceptive neurons, making it a critical target for the development of novel analgesics.[2][4]
Q2: What is the selectivity profile of this compound against other sodium channel subtypes?
A2: this compound exhibits high selectivity for Nav1.7 over other sodium channel isoforms. It has been shown to have greater than 2500-fold selectivity over hNav1.1, hNav1.3, hNav1.4, and hNav1.5. Its selectivity over hNav1.2 and hNav1.6 is more modest, at 31- and 73-fold, respectively.[1] This selectivity is crucial for minimizing off-target effects, particularly on cardiac (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.6) function.[2]
Q3: What are the recommended starting concentrations for this compound in in vitro electrophysiology experiments?
A3: The effective concentration of this compound will depend on the specific experimental conditions, including the cell type and the voltage protocol used. Given its high potency (Kᵢ of 0.79 nM and Kₐ of 0.38 nM for hNav1.7), it is advisable to start with a concentration range that brackets these values.[1] A dose-response curve should be generated to determine the IC₅₀ in your specific experimental setup.
Q4: How should I prepare and handle this compound for my experiments?
A4: this compound is typically dissolved in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[5][6] It is crucial to use anhydrous DMSO to ensure maximum solubility.[6] For final dilutions into aqueous recording solutions, it is recommended to perform serial dilutions of the DMSO stock in DMSO before adding the final, most diluted solution to the aqueous buffer to prevent precipitation.[6] The final DMSO concentration in the recording solution should be kept to a minimum (ideally ≤0.1%) to avoid solvent-induced effects on ion channel function and cell health.[7]
Troubleshooting Guide
Issue 1: No or weak inhibition of Nav1.7 currents by this compound.
-
Possible Cause 1: Incorrect this compound concentration.
-
Solution: Verify the calculations for your dilutions and ensure the accuracy of your stock solution concentration. Perform a concentration-response experiment to confirm the expected IC₅₀.
-
-
Possible Cause 2: this compound degradation.
-
Solution: Ensure that the this compound stock solution has been stored properly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[6] Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: State-dependent block of Nav1.7.
-
Solution: The inhibitory effect of many Nav1.7 blockers is state-dependent, meaning they bind with higher affinity to certain conformational states of the channel (e.g., open or inactivated states).[2][8] Your voltage protocol may not be optimal for promoting the channel state that this compound preferentially binds to. Try using a voltage protocol that includes a depolarizing pre-pulse to accumulate channels in the inactivated state before the test pulse.[9][10]
-
-
Possible Cause 4: Poor solubility or precipitation.
-
Solution: this compound may precipitate out of the aqueous recording solution, especially at higher concentrations.[5] Visually inspect your solutions for any signs of precipitation. To improve solubility, ensure the final DMSO concentration is appropriate and that the solution is well-mixed.[6] You can also perform a solubility test of this compound in your specific recording buffer.
-
Issue 2: Observed effects are not consistent with Nav1.7 inhibition (e.g., changes in other channel currents).
-
Possible Cause 1: Off-target effects.
-
Solution: While this compound is highly selective, at high concentrations, it may interact with other ion channels.[1] Review the selectivity data and consider if your experimental concentration is approaching the IC₅₀ for other Nav subtypes. If you suspect off-target effects, test the effect of this compound on cells that do not express Nav1.7 but do express the suspected off-target channel.
-
-
Possible Cause 2: Vehicle (DMSO) effects.
-
Solution: The solvent used to dissolve this compound, typically DMSO, can have effects on ion channels and cellular processes even at low concentrations.[7] It is critical to include a vehicle control in your experiments where you apply the same concentration of DMSO to the cells as is present in your this compound solution.
-
-
Possible Cause 3: Indirect cellular effects.
-
Solution: Inhibition of Nav1.7 can lead to downstream changes in cellular signaling and the activity of other ion channels. These are on-target effects of Nav1.7 inhibition but may present as a complex phenotype.
-
Issue 3: Unstable recordings or "rundown" of Nav1.7 currents.
-
Possible Cause 1: General patch-clamp instability.
-
Solution: Ensure a stable giga-ohm seal and low access resistance.[11] Check for mechanical vibrations and ensure the stability of your recording setup.[12] The quality of your intracellular and extracellular solutions is also critical; ensure they are fresh, filtered, and at the correct pH and osmolarity.[13]
-
-
Possible Cause 2: Nav1.7 channel rundown.
-
Solution: Voltage-gated sodium channels can exhibit "rundown," a gradual decrease in current amplitude over the course of an experiment. To minimize rundown, it is important to use appropriate intracellular solutions that may include ATP and GTP to support channel function.[8] Keeping the internal solution cold can also help to slow down rundown.[12] Limiting the duration of the recording can also be necessary.
-
Data Presentation
Table 1: this compound In Vitro Potency and Selectivity
| Target | Kᵢ (nM) | Kₐ (nM) | Fold Selectivity vs. hNav1.7 |
| hNav1.7 | 0.79 | 0.38 | 1 |
| hNav1.1 | >1000 | >1000 | >2500 |
| hNav1.2 | - | - | 31 |
| hNav1.3 | >1000 | >1000 | >2500 |
| hNav1.4 | >1000 | >1000 | >2500 |
| hNav1.5 | >1000 | >1000 | >2500 |
| hNav1.6 | - | - | 73 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Whole-Cell Voltage-Clamp Protocol for Assessing this compound Inhibition of Nav1.7
This protocol provides a general guideline for recording human Nav1.7 currents in a heterologous expression system (e.g., HEK293 or CHO cells) and assessing the inhibitory effect of this compound.
1. Cell Preparation:
-
Culture cells stably expressing hNav1.7 to 70-90% confluency.
-
On the day of recording, detach cells using a non-enzymatic cell dissociation solution and plate them onto glass coverslips at a low density.
-
Allow cells to adhere for at least 30 minutes before starting the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. The use of Cesium Fluoride (CsF) in the internal solution helps to block potassium channels and improve seal resistance.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C or -80°C in small aliquots.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on an isolated cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
-
Compensate for pipette and whole-cell capacitance.
-
Monitor and compensate for at least 70-80% of the series resistance.
4. Voltage Protocols:
-
To assess tonic block (resting state):
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward current.
-
-
To assess use-dependent block (inactivated state):
-
Hold the cell at a more depolarized potential (e.g., -90 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms (B15284909) at a frequency of 10 Hz) to induce channel cycling between open and inactivated states.
-
-
To determine the voltage-dependence of inactivation:
-
From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -20 mV in 10 mV increments, followed by a test pulse to 0 mV.
-
5. Data Acquisition and Analysis:
-
Record baseline currents in the control external solution.
-
Perfuse the cell with the this compound containing solution and record the current inhibition until a steady-state effect is reached.
-
Perform a washout with the control solution to assess the reversibility of the block.
-
Measure the peak inward current amplitude for each condition.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Fit the concentration-response data with a Hill equation to determine the IC₅₀.
Mandatory Visualizations
Caption: this compound mechanism of action in a nociceptive neuron.
Caption: Workflow for this compound electrophysiology experiment.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanion.de [nanion.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Small Molecule Inhibitor Precipitation
Welcome to the technical support center for small molecule inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing inhibitors like GNE-616 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the challenge of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective inhibitor of the Nav1.7 sodium channel, with a Ki of 0.79 nM and a Kd of 0.38 nM for human Nav1.7.[1] It demonstrates significant selectivity over other sodium channel subtypes.[1] Its mechanism of action involves blocking the Nav1.7 channel, which is crucial for pain signaling, making it a candidate for the treatment of chronic pain.[1]
Q2: Why is my small molecule inhibitor, such as this compound, precipitating in my cell culture medium?
A2: Precipitation of hydrophobic small molecule inhibitors in aqueous cell culture media is a common issue.[2] This often occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous environment of the culture medium.[2] The organic solvent disperses, and if the final concentration of the inhibitor exceeds its aqueous solubility, it will precipitate out of solution.[3] Other factors that can contribute to precipitation include temperature shifts, changes in pH, and interactions with components in the media, such as proteins in fetal bovine serum (FBS).[4]
Q3: What are the initial signs of compound precipitation?
A3: Visual cues for precipitation can include:
-
Cloudiness or turbidity in the cell culture medium.[2]
-
Visible particles, which may be suspended or settled at the bottom of the culture vessel.[2]
-
The formation of crystalline structures that can be observed under a microscope.[2]
Q4: How can I prevent my inhibitor from precipitating when preparing my working solution?
A4: To minimize precipitation, it is crucial to follow proper dilution techniques. Instead of diluting your concentrated DMSO stock directly into the full volume of your aqueous buffer or medium, it's better to perform serial dilutions in DMSO first. Subsequently, add the final diluted DMSO stock to your medium. Additionally, pre-warming the cell culture medium to 37°C and adding the inhibitor stock dropwise while gently vortexing can help prevent localized high concentrations that lead to precipitation.[2]
Troubleshooting Guide
Issue: Precipitate observed after adding this compound to cell culture medium.
This guide provides a systematic approach to troubleshoot and resolve inhibitor precipitation.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound precipitation in cell culture.
Detailed Troubleshooting Steps:
| Step | Action | Rationale | Success Indicator |
| 1. Verify Stock Solution | Inspect your concentrated stock solution for any signs of precipitation or degradation. If necessary, gently warm the solution (not exceeding 50°C) or sonicate to ensure complete dissolution.[5] | An incompletely dissolved stock will invariably lead to precipitation upon dilution. | The stock solution is clear and free of visible particles. |
| 2. Optimize Dilution Method | Pre-warm the cell culture medium to 37°C. Add the inhibitor stock solution dropwise while gently vortexing the medium.[2] Avoid adding a large volume of cold stock to warm media. | Rapid temperature changes and localized high concentrations can cause the compound to crash out of solution.[2] | The medium remains clear immediately after adding the inhibitor. |
| 3. Adjust Concentrations | If precipitation persists, consider lowering the final working concentration of this compound. Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, and is consistent across all experimental conditions, including vehicle controls.[2][6] | The aqueous solubility of the compound may have been exceeded. High solvent concentrations can also be toxic to cells.[6] | A lower concentration of the inhibitor does not precipitate. |
| 4. Modify Media Composition | Components in the cell culture medium, particularly proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and cause them to precipitate.[2] Try reducing the serum concentration if your cell line can tolerate it. | Reducing interacting components may improve the solubility of the inhibitor. | The inhibitor remains soluble in media with reduced serum. |
| 5. Consider Solubilizing Agents | For particularly insoluble compounds, the use of a biocompatible solubilizing agent in the cell culture medium may be necessary.[2] | These agents can increase the aqueous solubility of hydrophobic compounds. | The inhibitor is soluble in the presence of the solubilizing agent without affecting cell viability. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a method for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[6]
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.[5]
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
-
Prepare Intermediate Dilutions (if necessary):
-
It is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium.
-
-
Prepare the Final Working Solution:
-
Pre-warm the complete cell culture medium to 37°C.[2]
-
In a sterile tube, add the required volume of pre-warmed medium.
-
While gently vortexing the medium, add the appropriate volume of the this compound DMSO stock solution dropwise to achieve the desired final concentration.[2]
-
Ensure the final DMSO concentration is below 0.5%.[2]
-
-
Visual Inspection:
-
Visually inspect the working solution for any signs of precipitation (cloudiness or particles).[2]
-
If the solution is clear, it is ready for use in your cell-based assay.
-
Protocol 2: Solubility Assessment in Cell Culture Media
This protocol provides a method to determine the practical solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium (with and without serum)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Serial Dilutions:
-
Prepare a series of this compound concentrations in your cell culture medium (e.g., from 100 µM down to 0.1 µM). Remember to keep the final DMSO concentration constant across all wells.
-
-
Incubation:
-
Add 200 µL of each concentration to triplicate wells of a 96-well plate.
-
Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a duration relevant to your experiment (e.g., 2, 8, 24 hours).
-
-
Visual and Spectrophotometric Analysis:
-
At each time point, visually inspect the wells for any signs of precipitation.
-
Measure the absorbance (optical density) of each well at 600 nm using a plate reader. An increase in absorbance is indicative of light scattering due to precipitation.
-
-
Data Analysis:
-
Plot the absorbance at 600 nm against the this compound concentration.
-
The concentration at which a significant increase in absorbance is observed can be considered the practical solubility limit under these conditions.
-
Solubility Assessment Workflow
Caption: Workflow for determining the solubility of this compound in cell culture media.
Signaling Pathway
This compound and the Pain Signaling Pathway
This compound is an inhibitor of the Nav1.7 sodium channel, which is a voltage-gated sodium channel primarily expressed in peripheral sensory neurons. It plays a critical role in the transmission of pain signals.
Caption: Simplified signaling pathway showing the role of Nav1.7 and the inhibitory action of this compound.
References
GNE-616 Technical Support Center: Off-Target Liability Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the off-target liability of GNE-616, a potent and selective Nav1.7 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known selectivity profile?
A1: this compound is a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3][4] Its primary therapeutic potential lies in the treatment of chronic pain.[1][2][3][4] this compound exhibits excellent selectivity for Nav1.7 over other sodium channel isoforms, particularly those associated with cardiac (Nav1.5) and central nervous system (CNS) function. However, its selectivity over Nav1.2 and Nav1.6 is more modest.[5]
Q2: I am observing a phenotype in my cellular assay that is not consistent with Nav1.7 inhibition. Could this be an off-target effect?
A2: While this compound is highly selective for Nav1.7, the possibility of off-target effects should always be considered, especially at higher concentrations. An unexpected phenotype could be due to a few factors:
-
Inhibition of other sodium channel isoforms: this compound has weaker, but still present, activity against Nav1.2 and Nav1.6.[5] If your experimental system expresses these isoforms, the observed phenotype could be a result of their inhibition.
-
Undocumented off-target interactions: A comprehensive screen of this compound against a broad panel of kinases, GPCRs, and other ion channels is not publicly available. Therefore, the existence of other, uncharacterized off-target interactions cannot be ruled out.
-
Compound-specific effects not related to its primary pharmacology: The chemical scaffold of this compound may have inherent properties that lead to unforeseen biological consequences.
Q3: How can I experimentally determine if the observed effect is on-target or off-target?
A3: Several experimental strategies can help you distinguish between on-target and off-target effects:
-
Use a structurally unrelated Nav1.7 inhibitor: If a different, well-characterized Nav1.7 inhibitor with a distinct chemical structure recapitulates the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown or knockout of Nav1.7: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Nav1.7 in your cellular model is a powerful validation tool. If the phenotype persists after Nav1.7 is no longer present, it is likely an off-target effect.
-
Dose-response analysis: A significant difference between the concentration of this compound required to inhibit Nav1.7 and the concentration that produces the unexpected phenotype may suggest an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to Nav1.7 in a cellular context.
Q4: Are there any known liabilities associated with the arylsulfonamide chemical class to which this compound belongs?
A4: Arylsulfonamide-based Nav1.7 inhibitors have been extensively studied. A key concern for this class is achieving high selectivity against other sodium channel isoforms, particularly Nav1.5 (to avoid cardiac side effects) and Nav1.6 (to avoid CNS side effects).[6][7][8] While this compound has a favorable selectivity profile, it is a crucial parameter to monitor, especially when developing analogs or using the compound in sensitive experimental systems.
Quantitative Data: this compound Selectivity Profile
The following table summarizes the known selectivity of this compound against a panel of human voltage-gated sodium channel isoforms.
| Target | Kd (nM) | Selectivity (fold vs. hNav1.7) |
| hNav1.7 | 0.38 | 1 |
| hNav1.1 | >1000 | >2500 |
| hNav1.2 | 11.8 | 31 |
| hNav1.3 | >1000 | >2500 |
| hNav1.4 | >1000 | >2500 |
| hNav1.5 | >1000 | >2500 |
| hNav1.6 | 27.7 | 73 |
Data sourced from MedChemExpress product information, citing McKerrall SJ, et al. J Med Chem. 2019.[5]
Experimental Protocols
Protocol 1: Electrophysiological Assessment of Nav Channel Inhibition
This protocol provides a general overview of the methodology used to determine the potency and selectivity of Nav1.7 inhibitors like this compound.
Objective: To measure the inhibitory activity of this compound on various voltage-gated sodium channel isoforms.
Methodology:
-
Cell Culture: Stably transfected HEK293 or CHO cell lines expressing the human sodium channel isoform of interest (e.g., hNav1.7, hNav1.5, etc.) are cultured under standard conditions.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.
-
Recording Solutions:
-
Internal Solution (pipette): Contains ions that mimic the intracellular environment (e.g., CsF, CsCl, EGTA, HEPES).
-
External Solution (bath): Contains ions that mimic the extracellular environment (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose).
-
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -120 mV) and then applying a depolarizing voltage step (e.g., to 0 mV) to open the sodium channels.
-
Compound Application: this compound is prepared in a vehicle (e.g., DMSO) and then diluted into the external solution to the desired final concentrations. The compound is perfused onto the cell, and the sodium current is measured before and after application.
-
Data Analysis: The peak sodium current in the presence of the compound is compared to the control current to determine the percentage of inhibition. A concentration-response curve is generated by testing a range of compound concentrations, and the IC50 or Kd value is calculated by fitting the data to a suitable equation (e.g., the Hill equation).
Visualizations
Caption: Simplified signaling pathway of Nav1.7 in a nociceptive neuron and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iasp-pain.org [iasp-pain.org]
- 7. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain - Journal of Medicinal Chemistry - Figshare [figshare.com]
GNE-616 In Vivo Bioavailability Enhancement: A Technical Support Guide
Welcome to the Technical Support Center for GNE-616. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the in vivo bioavailability of this compound and similar research compounds. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your in vivo studies.
A Note on this compound: Publicly available data describes this compound as a potent, metabolically stable, and orally bioavailable Nav1.7 inhibitor. However, researchers may encounter lower-than-expected bioavailability due to various factors including the specific salt form, purity, formulation, or the in vivo model used. This guide provides general strategies for enhancing the bioavailability of research compounds that may be applicable in such situations. It is also possible that this compound has been confused with other compounds such as KZR-616 (Zetomipzomib), an immunoproteasome inhibitor, or compounds related to the GNE gene, which are associated with GNE myopathy and can have low bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound is showing low and variable plasma concentrations after oral administration. What are the potential causes?
A1: Several factors can contribute to poor oral bioavailability, even for a compound reported as bioavailable. These can be broadly categorized as issues related to the compound itself, the formulation, or the animal model.
-
Compound Properties:
-
Poor Aqueous Solubility: The dissolution of the compound in the gastrointestinal (GI) tract is often the rate-limiting step for absorption for many orally administered drugs.[1][2]
-
Low Permeability: The compound may not efficiently cross the intestinal membrane.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active drug reaching systemic circulation.[3]
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump it out of intestinal cells.[2]
-
-
Formulation Issues:
-
Inadequate Vehicle: The vehicle used to administer the compound may not be optimal for its solubilization and absorption.
-
Particle Size: Larger particles have a smaller surface area, leading to slower dissolution.[1]
-
-
Animal Model Factors:
-
Species Differences: GI physiology, metabolic enzymes, and transporters can vary significantly between species.
-
Health Status: The health of the animal can affect GI motility, pH, and overall absorption.
-
Q2: What are the first steps I should take to troubleshoot low bioavailability?
A2: A systematic approach is crucial. Start by confirming the properties of your specific batch of this compound and then evaluate your formulation and experimental procedures.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low bioavailability.
Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble compounds?
A3: Several formulation strategies can enhance the solubility and dissolution rate of compounds with poor aqueous solubility.[1][4][5] The choice of strategy depends on the physicochemical properties of the compound.
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can improve solubility and dissolution.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve absorption by presenting the drug in a solubilized form.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[2]
-
Use of Co-solvents and Surfactants: These can be used to create simple solutions or suspensions that improve wettability and dissolution.[6]
Troubleshooting Guides
Guide 1: Poor Compound Solubility in Formulation Vehicle
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the dosing vehicle. | The chosen vehicle is not suitable for solubilizing the compound at the desired concentration. | - Test a panel of GRAS (Generally Recognized As Safe) vehicles. Common options include aqueous solutions with co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants (e.g., Tween 80, Cremophor EL), or suspending agents (e.g., methylcellulose, carboxymethylcellulose).- pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.- Prepare fresh formulations: Do not store formulations for extended periods unless their stability has been confirmed. |
| Inconsistent results between experiments. | The compound is not uniformly suspended in the vehicle. | - Ensure proper mixing: Use a vortex mixer and/or sonicator to ensure a homogenous suspension before each dose administration.- Consider micronization: Reducing the particle size of the compound powder can improve suspension stability. |
Guide 2: Sub-optimal In Vivo Exposure
| Issue | Potential Cause | Recommended Solution |
| Low Cmax and AUC after oral gavage. | Poor dissolution in the GI tract. | - Formulation optimization: Employ strategies from Q3 such as creating an amorphous solid dispersion or a lipid-based formulation.- Co-administration with a bioavailability enhancer: For example, inhibitors of P-glycoprotein if efflux is suspected. |
| High variability in plasma concentrations between animals. | Inconsistent dosing technique or physiological differences. | - Refine oral gavage technique: Ensure consistent delivery to the stomach.- Fasting: Fasting animals before dosing can reduce variability caused by food effects.- Increase the number of animals per group (n): This can help to obtain a more reliable mean pharmacokinetic profile. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
Method:
-
Polymer Selection: Choose a polymer that is miscible with this compound.
-
Dissolution: Dissolve both this compound and the polymer in a common volatile organic solvent. Typical drug-to-polymer ratios to screen are 1:1, 1:3, and 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Milling: Gently grind the dried film into a fine powder using a mortar and pestle.
-
Characterization (Optional but Recommended): Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state.
-
Formulation for Dosing: The resulting ASD powder can be suspended in an appropriate aqueous vehicle (e.g., 0.5% methylcellulose) for oral gavage.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.
Animal Model: Male BALB/c or C57BL/6 mice (6-8 weeks old, 20-25 g).
Formulations:
-
Group 1 (Control): Crystalline this compound suspended in vehicle (e.g., 0.5% methylcellulose).
-
Group 2 (Test): Optimized this compound formulation (e.g., ASD suspension).
-
Group 3 (IV - Optional): this compound in a solubilizing vehicle suitable for intravenous administration (to determine absolute bioavailability).
Method:
-
Acclimatization: Acclimatize animals for at least one week before the study.
-
Fasting: Fast mice for 4-6 hours before dosing (with free access to water).
-
Dosing: Administer the formulations to different groups of mice (n=3-5 per group) via oral gavage at a specific dose (e.g., 10 mg/kg). For the IV group, administer via tail vein injection.
-
Blood Sampling: Collect blood samples (e.g., via saphenous or submandibular vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Data for Different this compound Formulations in Mice (10 mg/kg, p.o.)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | 150 ± 35 | 2.0 | 850 ± 150 | 100 |
| Amorphous Solid Dispersion (1:3 drug:PVP) | 600 ± 120 | 1.0 | 4250 ± 700 | 500 |
| SMEDDS | 850 ± 200 | 0.5 | 5100 ± 950 | 600 |
Data are presented as mean ± SD and are for illustrative purposes only.
Signaling Pathway and Workflow Diagrams
Nav1.7 Signaling Pathway
This compound is an inhibitor of the Nav1.7 sodium channel, which is crucial for the transmission of pain signals in nociceptive neurons.
Caption: Inhibition of the Nav1.7 channel by this compound blocks pain signal transmission.
Experimental Workflow for Bioavailability Enhancement
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
GNE-616 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GNE-616. It has come to our attention that "this compound" may refer to two distinct experimental compounds. To ensure clarity and accuracy, this guide is divided into two sections based on the molecular target:
-
Section 1: this compound (Nav1.7 Inhibitor) for research related to pain.
-
Section 2: Zetomipzomib (B608408) (KZR-616) , an immunoproteasome inhibitor for research in autoimmune diseases.
Please navigate to the section relevant to your research.
Section 1: this compound (Nav1.7 Inhibitor) Technical Support
This section addresses experimental variability and reproducibility for this compound, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent, metabolically stable, and orally bioavailable subtype-selective Nav1.7 inhibitor.[1] Nav1.7 is a voltage-gated sodium channel that is preferentially expressed in dorsal root ganglion (DRG) and sympathetic neurons.[2] It plays a crucial role in the generation and conduction of action potentials in response to noxious stimuli. This compound is thought to bind to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, stabilizing it in a non-conducting state and thereby blocking pain signals.[3]
Q2: What are the binding affinity and potency of this compound?
A2: The following table summarizes the key quantitative data for this compound.
| Parameter | Species | Value | Notes |
| Ki | Human | 0.79 nM | Inhibition constant for hNav1.7.[1] |
| Kd | Human | 0.38 nM | Dissociation constant for hNav1.7.[1][2] |
| EC50 | Mouse | 740 nM (total) | Effective concentration in a Nav1.7-dependent inherited erythromelalgia (IEM) PK/PD model.[1][2] |
| EC50,u | Mouse | 9.6 nM (unbound) | Unbound effective concentration in the IEM PK/PD model.[1][2] |
Q3: How selective is this compound for Nav1.7 over other sodium channel subtypes?
A3: this compound demonstrates high selectivity for Nav1.7. The table below outlines its selectivity profile.
| Channel Subtype | Selectivity Fold (over hNav1.7) | Kd (nM) |
| hNav1.1 | >2500 | >1000 |
| hNav1.2 | 31 | - |
| hNav1.3 | >2500 | >1000 |
| hNav1.4 | >2500 | >1000 |
| hNav1.5 | >2500 | >1000 |
| hNav1.6 | 73 | - |
Data sourced from MedChemExpress.[1]
Troubleshooting Guide
Q4: I am observing high variability in my cell-based assay results. What could be the cause?
A4: High variability in cell-based assays with Nav1.7 inhibitors can stem from several factors:
-
Assay Design: Conventional membrane potential assays that use activators like veratridine (B1662332) can be biased towards non-selective pore blockers and may fail to detect potent and selective VSD4 blockers like this compound.[4][5] This can lead to inconsistent results.
-
Cell Line Stability: Ensure the stable expression and consistent physiological state of the cell line expressing Nav1.7. The half-inactivation voltage can vary between cells, affecting inhibitor potency.[6]
-
Compound Solubility: this compound is a small molecule that should be fully dissolved. Ensure your stock solutions are correctly prepared and that the compound does not precipitate in your assay medium.
-
Homeostatic Regulation: Neurons can homeostatically compensate when perturbed by sodium channel blockers.[7] Prolonged exposure to this compound might induce compensatory changes in the expression of other ion channels, leading to variability over time.
Q5: My in vivo results with this compound do not show the expected analgesic effect. Why might this be?
A5: Discrepancies between preclinical and clinical (or even between different preclinical) results are a known challenge for Nav1.7 inhibitors.[7][8] Consider the following:
-
Pain Model Selection: The efficacy of Nav1.7 inhibitors can be model-dependent. While this compound showed efficacy in an IEM aconitine (B1665448) mouse model, its effects might differ in models of inflammatory versus neuropathic pain.[2][7]
-
Target Engagement: Achieving sufficient target engagement is critical. It has been suggested that high levels of Nav1.7 inhibition (80-95%) are required for a significant analgesic effect.[9]
-
Dosing Regimen: Most preclinical studies use a single dose, whereas clinical scenarios involve repeat dosing. This can preclude the observation of tolerance or other slow-developing processes that might affect efficacy.[7][8]
-
Pharmacokinetics: While this compound is orally bioavailable, ensure that the dosing route and frequency in your model achieve and maintain the necessary unbound plasma concentrations for target engagement in the DRG.
Experimental Protocols & Methodologies
Membrane Potential Assay for Nav1.7 Inhibitor Screening
This is a common high-throughput screening method.
-
Cell Culture: Use a stable cell line expressing human Nav1.7 (e.g., HEK293 cells).
-
Dye Loading: Load cells with a fluorescent membrane potential-sensitive dye.
-
Compound Incubation: Add this compound at various concentrations and incubate for a sufficient period (e.g., 3-5 minutes) to allow for channel binding.
-
Channel Activation: Add a Nav1.7 channel activator. Note that the choice of activator is critical. While veratridine is common, it may not be optimal for VSD4-binding inhibitors.[4][5] Consider using a VSD4-specific activator if available.
-
Signal Detection: Measure the change in fluorescence using a fluorescence imaging plate reader (FLIPR) or a similar instrument. Inhibition of the activator-evoked depolarization is a measure of the compound's activity.
Visualizations
Caption: Role of Nav1.7 in nociceptive signaling and its inhibition by this compound.
Caption: A typical experimental workflow for screening Nav1.7 inhibitors.
Section 2: Zetomipzomib (KZR-616) Technical Support
This section addresses experimental variability and reproducibility for Zetomipzomib (also known as KZR-616), a first-in-class, selective immunoproteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Zetomipzomib (KZR-616)?
A1: Zetomipzomib is a selective and irreversible immunoproteasome inhibitor.[10] The immunoproteasome is a form of the proteasome found in hematopoietic cells and in other cells following exposure to inflammatory cytokines. Zetomipzomib primarily targets the LMP7 (β5i) and LMP2 (β1i) catalytic subunits of the immunoproteasome.[10][11] Inhibition of these subunits leads to a broad immunomodulatory effect, including the blockade of pro-inflammatory cytokine production, inhibition of T helper (Th) cell polarization, and reduced formation of plasmablasts.[12][13] This makes it a potential therapeutic for various autoimmune diseases.[14]
Q2: What is the inhibitory activity of Zetomipzomib on proteasome subunits?
A2: The following table summarizes the IC50 values for Zetomipzomib against various proteasome subunits.
| Subunit | Species | IC50 (nM) | Notes |
| LMP7 (β5i) | Human | 39 | Primary immunoproteasome target.[11] |
| LMP7 (β5i) | Mouse | 57 | Primary immunoproteasome target.[11] |
| LMP2 (β1i) | Human | 131 | Primary immunoproteasome target.[11] |
| LMP2 (β1i) | Mouse | 179 | Primary immunoproteasome target.[11] |
| MECL-1 (β2i) | - | 623 | Lower affinity immunoproteasome target.[11] |
| β5 (constitutive) | - | 688 | Shows selectivity over the constitutive proteasome.[11] |
Q3: In which experimental systems has Zetomipzomib been tested?
A3: Zetomipzomib has been evaluated in a range of preclinical and clinical settings, including:
-
In vitro : Human peripheral blood mononuclear cells (PBMCs) to assess cytokine inhibition and gene expression changes.[12][15] It has also been used in T cell and B cell differentiation assays.[12]
-
In vivo : Mouse models of systemic lupus erythematosus (SLE) and lupus nephritis (LN), where it has been shown to reduce proteinuria and autoantibody production.[12][13]
-
Clinical Trials : It has been investigated in patients with autoimmune diseases like SLE, LN, dermatomyositis, polymyositis, and autoimmune hepatitis.[16][17][18][19]
Troubleshooting Guide
Q4: I'm seeing inconsistent inhibition of cytokine production in my PBMC experiments. What could be the cause?
A4: Variability in PBMC responses can be due to:
-
Donor Variability: There is inherent biological variability between blood donors. It is crucial to use multiple donors to ensure the reproducibility of your findings.
-
Cell Activation State: The level of cytokine inhibition can depend on the activation status of the cells. Ensure consistent stimulation with agents like LPS or anti-CD3/anti-CD28.[15]
-
Compound Exposure Time: Zetomipzomib is an irreversible inhibitor. A short pre-incubation (e.g., 1 hour) before stimulation is typically sufficient to see an effect.[15] Ensure this timing is consistent across experiments.
-
Off-Target Effects: While selective, at high concentrations, off-target effects are possible. Perform dose-response experiments to identify the optimal concentration for selective immunoproteasome inhibition.
Q5: My results differ from published data. How can I validate that Zetomipzomib is active in my system?
A5: To confirm target engagement and activity, consider the following:
-
Use a Specific Assay: To measure immunoproteasome activity directly, use a cell lysate-based assay with a fluorogenic peptide substrate selective for a specific subunit (e.g., Ac-ANW-AMC for β5i).[20]
-
Include a Positive Control: Use a known immunoproteasome inhibitor, such as ONX-0914, as a positive control to benchmark the effects of Zetomipzomib.[20][21]
-
Assess Downstream Markers: Instead of just a final phenotype, measure downstream markers of immunoproteasome inhibition. This could include analyzing the ubiquitination status of specific proteins or assessing changes in the expression of genes known to be regulated by this pathway, such as Prdm1, Xbp1, and Irf4 in plasma cells.[12]
Experimental Protocols & Methodologies
Protocol for Assessing Immunoproteasome Activity in Cell Lysates
-
Cell Culture and Treatment: Culture your cells of interest (e.g., PBMCs, HeLa cells) and treat with inflammatory stimuli (like IFN-γ) to induce immunoproteasome expression. Treat with Zetomipzomib at desired concentrations.
-
Cell Lysis: Prepare whole-cell lysates using a suitable lysis buffer.
-
Activity Assay:
-
To a 96-well plate, add cell lysate.
-
Add a β5i-targeting fluorogenic substrate (e.g., Ac-ANW-AMC).
-
To a parallel set of wells, add the substrate plus a selective inhibitor (like ONX-0914) to determine the baseline non-immunoproteasome activity.[20]
-
-
Measurement: Incubate and measure the release of the fluorophore (e.g., AMC) over time using a fluorescence plate reader.
-
Data Normalization: Calculate the specific immunoproteasome activity by subtracting the signal from the inhibitor-treated wells from the total signal. This normalization is key for accurate and reproducible results.[20]
Visualizations
Caption: Inhibition of the immunoproteasome by Zetomipzomib (KZR-616).
Caption: Workflow for assessing Zetomipzomib's effect on cytokine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esrf.fr [esrf.fr]
- 4. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 7. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kezarlifesciences.com [kezarlifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. liverdiseasenews.com [liverdiseasenews.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monitoring the Immunoproteasome in Live Cells Using an Activity-Based Peptide–Peptoid Hybrid Probe - PMC [pmc.ncbi.nlm.nih.gov]
GNE-616 Technical Support Center: Troubleshooting Assay Artifacts
Welcome to the GNE-616 Technical Support Center. Our goal is to provide researchers, scientists, and drug development professionals with the necessary information to identify and troubleshoot potential artifacts when using this compound in various assays.
Important Note: The identifier "this compound" has been associated with at least two distinct small molecules in scientific literature and commercial databases. To ensure you are troubleshooting the correct compound, please identify your this compound from the information below.
-
This compound (Nav1.7 Inhibitor): A highly potent and selective inhibitor of the Nav1.7 sodium channel, primarily investigated for the treatment of chronic pain.
-
This compound (Zetomipzomib / KZR-616): A selective inhibitor of the immunoproteasome, investigated for the treatment of autoimmune diseases.
This guide is divided into two sections to address the specific potential artifacts associated with each molecule.
Section 1: this compound (Nav1.7 Inhibitor)
This section provides troubleshooting guidance for researchers using this compound, the selective Nav1.7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: I am observing incomplete inhibition of sodium channel activity in my non-Nav1.7 expressing cells. Is this expected?
A1: While this compound is highly selective for Nav1.7, it does exhibit some activity against other Nav subtypes, particularly Nav1.2 and Nav1.6.[1] This modest selectivity could result in partial inhibition of sodium channel activity in cells expressing these subtypes. It is crucial to confirm the Nav channel expression profile of your cell line.
Q2: My experimental results with this compound are inconsistent across different days. What could be the cause?
A2: this compound is a metabolically stable compound.[1] Therefore, inconsistent results are more likely to stem from experimental variability. Factors to consider include:
-
Compound Stability in Solution: Ensure proper storage of stock solutions and frequent preparation of fresh dilutions.
-
Cell Health and Passage Number: Use cells within a consistent passage number range and ensure high viability.
-
Assay Conditions: Maintain consistent temperature, pH, and incubation times.
Q3: I am using a fluorescence-based assay to measure sodium influx and see a high background signal. Could this compound be interfering with the dye?
A3: While direct interference is not widely reported, it is a possibility with any small molecule. To rule this out, run a control experiment with the fluorescent dye and this compound in a cell-free system. If interference is observed, consider using an alternative, non-fluorescence-based method, such as electrophysiology.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Lower than expected potency (higher IC50). | 1. Incorrect concentration of this compound.2. Degradation of the compound.3. High protein binding in media. | 1. Verify calculations and perform serial dilutions.2. Prepare fresh stock solutions.3. Consider using serum-free media for the assay or increasing the concentration of this compound to account for binding. |
| Variable results between replicates. | 1. Inconsistent cell seeding.2. Edge effects in multi-well plates.3. Pipetting errors. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding.2. Avoid using the outer wells of the plate or fill them with sterile media/PBS.3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected off-target effects in cellular assays. | 1. Inhibition of Nav1.2 or Nav1.6.[1]2. Non-specific cytotoxicity at high concentrations. | 1. Use a structurally unrelated Nav1.7 inhibitor as a control.2. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound in your cell line. |
Quantitative Data Summary
| Parameter | Value | Reference |
| hNav1.7 Ki | 0.79 nM | [1] |
| hNav1.7 Kd | 0.38 nM | [1] |
| Selectivity over hNav1.1, hNav1.3, hNav1.4, hNav1.5 | >2500-fold | [1] |
| Selectivity over hNav1.2 | 31-fold | [1] |
| Selectivity over hNav1.6 | 73-fold | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture cells expressing the desired Nav channel subtype on glass coverslips.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Form a giga-ohm seal with a borosilicate glass pipette filled with internal solution.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a holding potential of -120 mV.
-
Elicit sodium currents using a depolarizing voltage step (e.g., to 0 mV).
-
Apply this compound at various concentrations via the perfusion system.
-
Measure the peak inward current at each concentration to determine the IC50.
-
Diagrams
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to painful inherited erythromelalgia, while loss-of-function mutations result in a congenital inability to experience pain. This genetic validation has spurred the development of numerous selective Nav1.7 inhibitors. This guide provides an objective comparison of GNE-616, a highly potent and selective Nav1.7 inhibitor, with other notable inhibitors in the field, supported by experimental data and detailed methodologies.
Performance Comparison of Nav1.7 Inhibitors
The following table summarizes the quantitative data for this compound and other key Nav1.7 inhibitors, including PF-05089771, A-803467, and CNV1014802. These compounds have been selected based on their prevalence in the literature and their distinct selectivity profiles.
| Inhibitor | Target | Potency (Human Nav1.7) | Selectivity vs. Other Nav Subtypes | In Vivo Efficacy Models |
| This compound | Nav1.7 | Kᵢ: 0.79 nM, Kₑ: 0.38 nM[1] | >2500-fold vs. hNav1.1, hNav1.3, hNav1.4, hNav1.5; 31-fold vs. hNav1.2; 73-fold vs. hNav1.6[1] | Inherited Erythromelalgia (IEM) PK/PD model (EC₅₀: 740 nM, EC₅₀,ᵤ: 9.6 nM)[1] |
| PF-05089771 | Nav1.7 | IC₅₀: 11 nM | >1000-fold vs. hNav1.5, hNav1.8; 10-fold vs. hNav1.2; ~900-fold vs. hNav1.3, hNav1.4 | Postoperative dental pain, inherited erythromelalgia, painful diabetic neuropathy (clinical trials with mixed results)[2][3][4][5] |
| A-803467 | Nav1.8 | IC₅₀: >1 µM (for hNav1.7)[6] | >100-fold selective for hNav1.8 (IC₅₀: 8 nM) over hNav1.2, hNav1.3, hNav1.5, and hNav1.7[6] | Spinal nerve ligation, sciatic nerve injury, capsaicin-induced allodynia, CFA-induced thermal hyperalgesia (effective in Nav1.8-dependent models)[7] |
| CNV1014802 | Nav1.7 | IC₅₀: 1.77 µM (at -70 mV), 71.66 µM (at -120 mV)[8] | State-dependent inhibitor with limited isoform selectivity reported in some studies[8][9] | Effective in rodent models of neuropathic pain[10] |
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function, the following diagrams illustrate the Nav1.7 signaling pathway in pain and a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
Electrophysiology Assays for Potency and Selectivity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on Nav1.7 and its selectivity against other Nav channel subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.1, hNav1.2, etc.).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To assess tonic block, a test pulse to 0 mV is applied.
-
To assess use-dependent block, a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at 10 Hz) is applied.
-
The voltage protocols can be adjusted to assess state-dependent inhibition by altering the holding potential (e.g., -70 mV to favor the inactivated state).[8][11]
-
-
Compound Application: A baseline current is established, after which the test compound is applied at increasing concentrations.
-
Data Analysis: The peak inward sodium current is measured before and after compound application. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC₅₀ value.
Formalin-Induced Inflammatory Pain Model
Objective: To assess the analgesic efficacy of a compound in a model of inflammatory pain. The test has two distinct phases: an early neurogenic phase and a late inflammatory phase.
Methodology:
-
Animals: Male ICR mice (22-28 g) are typically used.
-
Acclimation: Animals are habituated to the testing environment.
-
Compound Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 1-5% in saline, 20 µL) is injected subcutaneously into the plantar surface of the right hind paw.[12][13]
-
Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The cumulative time spent licking or biting the injected paw is recorded for a set period, typically divided into two phases:
-
Data Analysis: The total licking/biting time in each phase is compared between the compound-treated and vehicle-treated groups to determine the analgesic effect.
Carrageenan-Induced Thermal Hyperalgesia Model
Objective: To evaluate the ability of a compound to reverse thermal hyperalgesia (increased sensitivity to heat) in a model of acute inflammation.
Methodology:
-
Animals: Male Sprague-Dawley rats (280-300 g) are commonly used.
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) is determined for each animal.
-
Carrageenan Injection: A solution of λ-carrageenan (e.g., 2% in saline, 100 µL) is injected subcutaneously into the plantar surface of one hind paw to induce inflammation.[14]
-
Compound Administration: The test compound or vehicle is administered at a specified time relative to the carrageenan injection (either pre- or post-treatment).
-
Hyperalgesia Assessment: At the peak of inflammation (typically 3-5 hours post-carrageenan), the paw withdrawal latency to the thermal stimulus is re-measured.[14]
-
Data Analysis: The change in paw withdrawal latency from baseline is calculated. The effect of the compound is determined by comparing the withdrawal latencies of the treated group to the vehicle control group.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To assess the efficacy of a compound in a model of chronic neuropathic pain characterized by mechanical allodynia (pain in response to a non-painful stimulus).
Methodology:
-
Animals: Male Sprague-Dawley rats (100-250 g) are often used.[15][16]
-
Surgical Procedure:
-
Post-Operative Recovery: Animals are allowed to recover for a period (e.g., 7-14 days) during which neuropathic pain behaviors develop.
-
Baseline Allodynia Measurement: The baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is measured on the ipsilateral (injured) and contralateral (uninjured) paws.
-
Compound Administration: The test compound or vehicle is administered.
-
Allodynia Assessment: The paw withdrawal threshold is re-assessed at various time points after compound administration.
-
Data Analysis: The change in paw withdrawal threshold is compared between the compound-treated and vehicle-treated groups to evaluate the anti-allodynic effect of the compound.
Conclusion
This compound demonstrates exceptional potency and high selectivity for Nav1.7, positioning it as a promising candidate for further investigation. Its performance in preclinical models, such as the inherited erythromelalgia model, underscores its potential therapeutic utility. In contrast, while PF-05089771 also shows high selectivity, its clinical trial results have been mixed, highlighting the challenges in translating preclinical efficacy to clinical success in the complex landscape of pain. A-803467 serves as a valuable tool compound for dissecting the role of Nav1.8 in pain, and its selectivity profile contrasts with that of Nav1.7-targeted inhibitors. CNV1014802 represents a state-dependent inhibitor, a mechanistic class that may offer advantages in selectively targeting hyperexcitable neurons.
The detailed experimental protocols provided herein offer a standardized framework for the evaluation of novel Nav1.7 inhibitors. A thorough understanding of these methodologies is crucial for the accurate interpretation and comparison of data across different studies and for advancing the development of the next generation of non-opioid analgesics. The continued exploration of highly selective and potent Nav1.7 inhibitors like this compound, coupled with robust preclinical and clinical evaluation, holds significant promise for addressing the unmet medical need for effective and safe pain therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aragen.com [aragen.com]
- 15. criver.com [criver.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. aragen.com [aragen.com]
- 18. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Efficacy of Nav1.7 Inhibitors: GNE-616 vs. PF-05089771
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two selective Nav1.7 inhibitors, GNE-616 and PF-05089771. The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a well-validated target for the treatment of pain. Its critical role in pain signaling is highlighted by human genetic studies where loss-of-function mutations lead to a congenital inability to experience pain, while gain-of-function mutations result in severe pain syndromes such as inherited erythromelalgia (IEM).[1][2][3] Both this compound and PF-05089771 were developed to selectively target this channel, offering a potential therapeutic avenue for various pain conditions.
Mechanism of Action
Both this compound and PF-05089771 are small molecule inhibitors that selectively target the Nav1.7 sodium channel. They are classified as state-dependent blockers, preferentially binding to the inactivated state of the channel. This mechanism of action is crucial as it allows for the selective inhibition of neurons that are in a state of hyperexcitability, a hallmark of chronic pain states, while having less effect on normally functioning neurons. Both compounds are known to interact with the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, stabilizing it in a non-conducting conformation.[4][5]
In Vitro Efficacy and Selectivity
A direct comparison of the in vitro potency and selectivity of this compound and PF-05089771 reveals that both are highly potent inhibitors of the human Nav1.7 channel. The following tables summarize the available quantitative data for both compounds.
Table 1: In Vitro Potency of this compound and PF-05089771 against human Nav1.7
| Compound | Assay Parameter | Value (nM) |
| This compound | Ki | 0.79[6] |
| Kd | 0.38[6] | |
| PF-05089771 | IC50 | 11[5][7] |
Table 2: Selectivity Profile of this compound and PF-05089771 against other human Nav subtypes
| Nav Subtype | This compound (Selectivity-fold vs. hNav1.7 Kd) | PF-05089771 (Selectivity-fold vs. hNav1.7 IC50) |
| hNav1.1 | >2500 | ~77 |
| hNav1.2 | 31 | ~10 |
| hNav1.3 | >2500 | ~1000 |
| hNav1.4 | >2500 | ~909 |
| hNav1.5 | >2500 | >909 |
| hNav1.6 | 73 | ~15 |
| hNav1.8 | Not Reported | >909 |
Note: Selectivity-fold is calculated based on the ratio of Kd or IC50 values for the respective subtype to that of hNav1.7.
Based on the available data, this compound demonstrates higher potency and, in some cases, greater selectivity against certain Nav subtypes compared to PF-05089771.
In Vivo Efficacy
Both compounds have been evaluated in preclinical models of pain, including models of inherited erythromelalgia (IEM), a condition directly linked to Nav1.7 gain-of-function mutations.
This compound: In a Nav1.7-dependent mouse model of IEM, this compound showed a robust, dose-dependent reduction in nociceptive behaviors. The reported EC50 for this effect was 740 nM (total plasma concentration) and 9.6 nM (unbound plasma concentration).[4][6]
PF-05089771: PF-05089771 has also been evaluated in preclinical pain models and has progressed to clinical trials. In a mouse IEM model, it was shown to be effective in reducing pain behaviors.[5] While a direct comparison of EC50 values in the same IEM model is not available in the public domain, clinical studies in patients with IEM demonstrated that PF-05089771 could reduce heat-induced pain.[8][9] However, in larger clinical trials for other neuropathic pain conditions, such as painful diabetic peripheral neuropathy, PF-05089771 did not meet its primary efficacy endpoints, showing only a modest and not statistically significant reduction in pain compared to placebo.[10]
Experimental Protocols
Electrophysiology
This compound: The in vitro potency and selectivity of this compound were determined using automated patch-clamp electrophysiology on HEK293 cells stably expressing human Nav channel subtypes. The specific voltage protocols used to assess state-dependent inhibition would have involved holding the cell membrane at different potentials to favor either the resting or inactivated states of the channel before applying a test pulse to elicit a current.
PF-05089771: The electrophysiological evaluation of PF-05089771 also utilized whole-cell patch-clamp recordings from HEK293 cells expressing various human Nav channel subtypes. To determine the IC50 for the inactivated state, a common protocol involves a holding potential of -120 mV, followed by a 5-second pre-pulse to approximately -70 mV (to induce inactivation in about 50% of the channels), and then a test pulse to 0 mV to measure the remaining current.[4] The effect on the resting state is typically measured by applying a test pulse from a holding potential of -120 mV without a depolarizing pre-pulse.
In Vivo Pain Model: Inherited Erythromelalgia (IEM)
This compound: The in vivo efficacy of this compound was assessed in a transgenic mouse model of IEM. These mice express a human Nav1.7 mutation that leads to a heightened pain response. A common method to induce pain behavior in this model is the administration of a low dose of aconitine, which activates sodium channels. The endpoint is typically the measurement of nocifensive behaviors, such as flinching or licking of the affected paw, over a defined period.
PF-05089771: While specific details of the preclinical IEM model used for PF-05089771 are less readily available in a single source, the general principle would be similar to that used for this compound. Human clinical trials in IEM patients involved inducing pain through controlled heat application and measuring the patient's reported pain intensity.
Nav1.7 Signaling Pathway in Pain Transmission
The Nav1.7 channel is a critical component of the pain signaling pathway. It is highly expressed in peripheral nociceptive neurons, which are responsible for detecting noxious stimuli. When these neurons are activated, Nav1.7 channels open, leading to an influx of sodium ions and the generation of an action potential. This electrical signal then propagates along the neuron to the spinal cord and ultimately to the brain, where it is perceived as pain. In chronic pain states, the expression and activity of Nav1.7 can be upregulated, leading to neuronal hyperexcitability and spontaneous pain.
References
- 1. physoc.org [physoc.org]
- 2. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 8. burningfeet.org [burningfeet.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Nav1.7 inhibitors, the small molecule GNE-616 and the peptide toxin ProTx-II. The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics, and understanding the nuances of its inhibitors is crucial for advancing pain research and drug development. This document summarizes their mechanisms of action, presents available quantitative data on their performance, outlines relevant experimental protocols, and provides visual diagrams to illustrate key concepts.
Introduction to Nav1.7 and its Inhibitors
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a critical role in pain signaling.[1][2] It acts as a signal amplifier for small subthreshold depolarizations, thereby setting the threshold for action potential generation in nociceptors.[1][3] Gain-of-function mutations in Nav1.7 lead to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain, highlighting its potential as an analgesic target.[1][3]
Inhibition of Nav1.7 has been shown to be linked with the upregulation of endogenous opioid signaling, suggesting a complex mechanism of analgesia.[2][4] This guide focuses on two distinct inhibitors:
-
This compound: A potent and selective small molecule inhibitor of Nav1.7.
-
ProTx-II: A peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens, which acts as a gating modifier of Nav1.7.[5]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and ProTx-II. It is important to note that this data is compiled from various sources and may not have been generated under identical experimental conditions, which could influence direct comparisons.
Table 1: In Vitro Potency against Human Nav1.7
| Inhibitor | Assay Type | Parameter | Value (nM) |
| This compound | Binding Assay | Ki | 0.79 |
| Binding Assay | Kd | 0.38 | |
| ProTx-II | Electrophysiology | IC50 | 0.3 |
| Binding Assay | Kd | 0.3 |
Table 2: Selectivity Profile against Other Human Nav Subtypes
| Inhibitor | Nav Subtype | Selectivity (Fold vs. Nav1.7) | IC50 / Kd (nM) |
| This compound | Nav1.1 | >2500 | >1000 |
| Nav1.2 | 31 | - | |
| Nav1.3 | >2500 | >1000 | |
| Nav1.4 | >2500 | >1000 | |
| Nav1.5 | >2500 | >1000 | |
| Nav1.6 | 73 | - | |
| ProTx-II | Other Nav1 Subtypes | >100 | 30 - 150 |
Table 3: In Vivo Efficacy in Pain Models
| Inhibitor | Animal Model | Pain Type | Endpoint | Efficacy |
| This compound | Inherited Erythromelalgia (IEM) Mouse Model | Nociceptive | Reduction in nociceptive events | EC50 = 740 nM |
| ProTx-II | Rodent Models | Acute and Inflammatory | Not specified | Not efficacious in some models[5] |
Mechanism of Action
This compound is a potent and subtype-selective inhibitor of Nav1.7. While the precise binding site and detailed mechanism of action on channel gating are not fully elucidated in the public domain, its high affinity and selectivity suggest a specific interaction with the channel protein.
ProTx-II acts as a gating modifier toxin. It binds to the voltage-sensor domain II (VSD-II) of the Nav1.7 channel.[6] This interaction does not block the pore directly but instead shifts the voltage-dependence of channel activation to more depolarized potentials.[5][6] This makes it more difficult for the channel to open in response to small depolarizations, thereby reducing neuronal excitability.
Signaling Pathways and Experimental Workflows
Caption: Nav1.7 signaling in nociception and points of inhibition.
Caption: General workflow for electrophysiological characterization.
Caption: Workflow for the formalin-induced inflammatory pain model.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure for assessing the inhibitory activity of compounds on Nav1.7 channels expressed in a heterologous system.
1. Cell Culture and Preparation:
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human Nav1.7 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ humidified incubator. A selection antibiotic (e.g., G418) is used to maintain stable expression.
-
Preparation for Recording: On the day of the experiment, cells are dissociated into a single-cell suspension using a non-enzymatic cell dissociation solution and plated onto glass coverslips.
2. Electrophysiological Recording:
-
Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.
-
-
Voltage-Clamp Protocol for IC₅₀ Determination:
-
Cells are held at a holding potential of -120 mV.
-
Nav1.7 currents are elicited by a depolarizing step to 0 mV for 20-50 ms.
-
A concentration-response curve is generated by applying increasing concentrations of the test compound (this compound or ProTx-II) and measuring the inhibition of the peak inward current.
-
3. Data Analysis:
-
The concentration-response data are fitted with a Hill equation to determine the IC₅₀ value.
-
To assess selectivity, the same protocol is applied to cells expressing other Nav channel subtypes.
Formalin-Induced Inflammatory Pain Model
This in vivo model is used to assess the efficacy of analgesic compounds against inflammatory pain.
1. Animals:
-
Species: Male ICR mice or Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. They are acclimated to the testing environment before the experiment.
2. Drug Administration:
-
The test compound (this compound or ProTx-II) or vehicle is administered at a predetermined time before the formalin injection. The route of administration (e.g., oral, intravenous, subcutaneous) and dose will vary depending on the compound's properties and the study design.
3. Formalin Injection and Observation:
-
A dilute solution of formalin (typically 2-5% in saline) is injected into the plantar surface of one hind paw.
-
Immediately after the injection, the animal is placed in an observation chamber.
-
Nocifensive behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified. The observation period is typically divided into two phases:
4. Data Analysis:
-
The total time spent exhibiting nocifensive behaviors in each phase is recorded.
-
The analgesic effect of the test compound is determined by comparing the behavioral scores of the drug-treated group to the vehicle-treated control group.
Conclusion
This compound and ProTx-II represent two distinct and powerful tools for investigating the role of Nav1.7 in pain. This compound, as a small molecule, offers potential advantages in terms of oral bioavailability and drug-like properties. ProTx-II, a highly potent peptide, provides a different mechanism of action as a gating modifier and serves as a valuable pharmacological tool. The choice between these inhibitors will depend on the specific research question, experimental model, and desired therapeutic profile. Further head-to-head comparative studies under identical conditions are needed to fully delineate their relative advantages and disadvantages.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. physoc.org [physoc.org]
- 3. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating molecular mechanisms of protoxin-II state-specific binding to the human NaV1.7 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuchemsciences.com [nuchemsciences.com]
- 8. Formalin-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating GNE-616 On-Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target engagement of GNE-616, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling. We will explore experimental approaches to confirm that this compound interacts with its intended target within a cellular environment, a critical step in drug discovery and development. This guide also presents a comparison with an alternative Nav1.7 inhibitor, PF-05089771, and details advanced experimental protocols for robust target engagement validation.
Quantitative Comparison of Nav1.7 Inhibitors
The following table summarizes the reported cellular potency of this compound and a comparable Nav1.7 inhibitor, PF-05089771. This data provides a direct comparison of their activity in cellular assays.
| Compound | Target | Cell-Based Assay Type | Reported IC50/K_d | Reference |
| This compound | Human Nav1.7 | Not specified | K_d = 0.38 nM | [1] |
| GDC-0276 (Genentech) | Human Nav1.7 | Not specified | IC50 = 0.4 nM | [2][3][4] |
| PF-05089771 (Pfizer) | Human Nav1.7 | Electrophysiology | IC50 = 11 nM | [5][6][7] |
Note: GDC-0276 is a close analog of this compound from the same discovery program and serves as a relevant comparator.
Nav1.7 Signaling Pathway and Point of Inhibition
The diagram below illustrates the role of Nav1.7 in the pain signaling pathway and the mechanism of action for inhibitors like this compound.
Caption: Role of Nav1.7 in pain signaling and inhibition by this compound.
Nav1.7 is a voltage-gated sodium channel predominantly expressed in peripheral sensory neurons.[8] Upon detection of noxious stimuli, these neurons depolarize, leading to the opening of Nav1.7 channels. The subsequent influx of sodium ions generates an action potential that propagates along the nerve fiber to the central nervous system, resulting in the sensation of pain.[8] this compound, as a selective inhibitor, binds to the Nav1.7 channel, preventing its activation and thereby blocking the initiation and transmission of pain signals.
Experimental Methodologies for On-Target Engagement
To provide direct evidence of a compound's interaction with its intended target in a cellular context, several biophysical methods can be employed. The Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) are two powerful, state-of-the-art techniques for quantifying target engagement in live cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Caption: A generalized workflow for a CETSA experiment.
-
Cell Culture: Culture cells endogenously expressing or overexpressing Nav1.7 (e.g., HEK293 or ND7/23 cells) to 80-90% confluency.[10]
-
Compound Incubation: Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1 hour) at 37°C.
-
Heat Treatment: Aliquot cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble Nav1.7 using methods such as Western blotting with a specific anti-Nav1.7 antibody or by mass spectrometry.[11][12]
-
Data Analysis: Plot the amount of soluble Nav1.7 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBioluminescence Resonance Energy Transfer (NanoBRET) Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures the interaction between a target protein and a small molecule in live cells.[13] The target protein (Nav1.7) is fused to a NanoLuc luciferase (the energy donor), and a fluorescently labeled tracer molecule that binds to the target acts as the energy acceptor. When the tracer is bound to the target, the close proximity allows for energy transfer from the luciferase to the fluorophore upon addition of the substrate, generating a BRET signal. A test compound like this compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal in a dose-dependent manner.
Caption: A generalized workflow for a NanoBRET target engagement assay.
-
Construct Generation: Generate a mammalian expression vector encoding human Nav1.7 fused to NanoLuc luciferase (either N- or C-terminal fusion).
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with the Nav1.7-NanoLuc construct.
-
Assay Plate Preparation: Seed the transfected cells into 96- or 384-well white assay plates.
-
Compound and Tracer Addition: Add serial dilutions of this compound to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to Nav1.7. Include a vehicle control.
-
Substrate Addition and Signal Measurement: Add the NanoLuc substrate to the wells and immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc) and one for the acceptor (tracer).[14]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Comparison of Target Engagement Validation Methods
The choice of assay for validating on-target engagement depends on various factors, including the availability of reagents, throughput requirements, and the specific information desired.
Caption: Logical comparison of key on-target engagement validation methods.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. NaV1.6 and NaV1.7 channels are major endogenous voltage-gated sodium channels in ND7/23 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 14. promega.com [promega.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of GNE-616, a potent Nav1.7 inhibitor, against other voltage-gated sodium (Nav1.x) channel inhibitors. The data presented is intended to offer an objective overview for researchers engaged in pain therapeutics and ion channel drug discovery.
Introduction to this compound
This compound is a highly potent, metabolically stable, and orally bioavailable inhibitor of the human Nav1.7 channel, with a reported Ki of 0.79 nM and a Kd of 0.38 nM.[1] Its high affinity and selectivity for Nav1.7 have positioned it as a significant tool compound for investigating the role of this channel in pain pathways. This guide will compare its inhibitory potency against a panel of Nav1.x channels with that of other notable inhibitors.
Comparative Selectivity of Nav1.x Inhibitors
The following table summarizes the inhibitory potency (IC50/Ki/Kd in nM) of this compound and other selected Nav1.x channel inhibitors. It is critical to note that the inhibitory potency of many Nav1.x inhibitors is state-dependent, meaning their affinity for the channel can vary significantly with the membrane potential (holding potential) used in the experimental assay. Where available, the experimental conditions are noted.
| Compound | Nav1.1 (nM) | Nav1.2 (nM) | Nav1.3 (nM) | Nav1.4 (nM) | Nav1.5 (nM) | Nav1.6 (nM) | Nav1.7 (nM) | Nav1.8 (nM) |
| This compound | >1000 (Kd) | ~11.78 (Kd) | >1000 (Kd) | >1000 (Kd) | >1000 (Kd) | ~27.74 (Kd) | 0.38 (Kd) | - |
| PF-05089771 | 850 | 110 | 11000 | 10000 | 25000 | 160 | 11 | >10000 |
| A-803467 | - | 7380 | 2450 | - | 7340 | - | 6740 | 8 |
| Vixotrigine | - | - | - | - | - | - | - | - |
| (Use-dependent, 10 Hz) | ~10000 | ~7000 | ~4000 | ~8000 | ~3000 | ~6000 | ~5000 | ~10000 |
| Carbamazepine | >100000 | >100000 | 86740 | 45760 | 22920 | >100000 | 46720 | >100000 |
| (Use-dependent, 10 Hz) |
Data compiled from multiple sources.[1][2][3][4][5] Note that direct comparison of absolute values should be made with caution due to variations in experimental protocols between studies.
Experimental Methodologies
The determination of the selectivity profile of Nav1.x inhibitors is predominantly carried out using electrophysiological techniques, with automated patch-clamp systems being the current standard for high-throughput screening.
Automated Patch-Clamp Electrophysiology
This technique allows for the rapid and standardized measurement of ion channel currents from cells heterologously expressing a specific Nav1.x channel subtype.
General Protocol:
-
Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO cells) individually expressing each human Nav1.x channel subtype are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are harvested and prepared into a single-cell suspension.
-
Automated Patch-Clamping:
-
The cell suspension is loaded into the automated patch-clamp system (e.g., Qube 384, SyncroPatch 768PE).
-
Cells are captured on a multi-well plate, and a giga-seal is formed between the cell membrane and the recording electrode.
-
The whole-cell configuration is established, allowing for the control of the membrane potential and recording of the resulting sodium current.
-
-
Voltage Protocol: A specific voltage protocol is applied to elicit sodium currents and to assess the state-dependence of the inhibitor. A typical protocol to determine the IC50 for a state-dependent blocker involves:
-
A holding potential (e.g., -120 mV) where the channels are in a resting state.
-
A conditioning pre-pulse to a depolarized potential (e.g., -70 mV to -50 mV) to induce channel inactivation. The duration of this pulse is varied to allow for compound binding to the inactivated state.
-
A test pulse (e.g., to 0 mV) to elicit the peak sodium current.
-
-
Compound Application: A range of concentrations of the test compound (e.g., this compound) is applied to the cells.
-
Data Analysis:
-
The peak sodium current is measured before and after the application of the compound.
-
The percentage of current inhibition is calculated for each concentration.
-
The concentration-response data is fitted to a Hill equation to determine the IC50 value for each Nav1.x subtype.
-
Fold selectivity is calculated by dividing the IC50 value for an off-target channel by the IC50 value for the primary target channel.
-
Signaling and Experimental Workflow Visualization
The following diagrams illustrate the general signaling pathway of Nav1.x channels in neurons and the experimental workflow for determining inhibitor selectivity.
Caption: General signaling pathway of a voltage-gated sodium channel.
Caption: Experimental workflow for determining Nav1.x inhibitor selectivity.
References
Comparative Analysis of GNE-616 in Preclinical Pain Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of GNE-616, a novel Nav1.7 inhibitor, against standard-of-care analgesics in various preclinical pain models. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways to inform future research and development in pain therapeutics.
Executive Summary
This compound is a highly potent and selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] Nav1.7 is a genetically validated target for pain, as loss-of-function mutations lead to congenital insensitivity to pain, while gain-of-function mutations result in severe pain syndromes.[4][5] Preclinical data demonstrates this compound's robust efficacy in a Nav1.7-dependent inherited erythromelalgia (IEM) mouse model.[1][2][3] However, direct comparative data of this compound against standard analgesics in common inflammatory and neuropathic pain models remains limited in publicly available literature. This guide synthesizes the existing information on this compound and provides a comparative context using data from other selective Nav1.7 inhibitors and standard analgesics in widely used preclinical models.
Data Presentation: Performance Comparison
The following tables summarize the available quantitative data for this compound and comparative analgesics across different pain models. Due to the limited public data on this compound in these specific models, data for other selective Nav1.7 inhibitors are included as a proxy to illustrate the potential efficacy of this drug class, with the clear understanding that these are not direct comparisons with this compound.
Table 1: Efficacy in Inflammatory Pain Models
| Pain Model | Compound | Dose | Route of Administration | Efficacy Endpoint | Result | Reference |
| Complete Freund's Adjuvant (CFA) Model | This compound | Data not available | Data not available | Data not available | Data not available | |
| DWP-17061 (Nav1.7 Inhibitor) | Not specified | Not specified | Relief of inflammatory pain | Excellent efficacy, superior to PF-05089771 | [4] | |
| Ibuprofen | 100 mg/kg | PO | Reversal of tactile allodynia (UV model) | Significant reversal | ||
| Ibuprofen | 100 mg/kg | PO | Reversal of thermal hyperalgesia (CFA model) | Significant reversal | ||
| Formalin Test | This compound | Data not available | Data not available | Data not available | Data not available | |
| Morphine | 1-6 mg/kg | Not specified | Attenuation of nociceptive behaviors (Phase 1 & 2) | Significant attenuation | ||
| JNJ63955918 (Nav1.7 inhibitor) | 2 µg/10 µl | Intrathecal | Inhibition of flinching (Phase 1 & 2) | Significant inhibition | [6] |
Table 2: Efficacy in Neuropathic Pain Models
| Pain Model | Compound | Dose | Route of Administration | Efficacy Endpoint | Result | Reference |
| Spinal Nerve Ligation (SNL) | This compound | Data not available | Data not available | Data not available | Data not available | |
| Pregabalin | 5-30 mg/kg | Oral/Intraperitoneal | Increase in paw withdrawal threshold | Dose-dependent increase | [7] | |
| Amitriptyline | 10 mg/kg/day | Intraperitoneal | Increase in paw withdrawal threshold | Significant increase | [7] | |
| Chronic Constriction Injury (CCI) | This compound | Data not available | Data not available | Data not available | Data not available | |
| Gabapentin | 100 mg/kg | Intraperitoneal | Attenuation of mechanical allodynia and thermal hyperalgesia | Significant attenuation | ||
| Nav1.7 inhibitors | Not specified | Not specified | Analgesic properties | Significant analgesic properties | [5] |
Experimental Protocols
Detailed methodologies for the key preclinical pain models are provided below to facilitate the design and interpretation of comparative studies.
Inflammatory Pain Models
1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
-
Objective: To model persistent inflammatory pain characterized by thermal hyperalgesia, mechanical allodynia, and edema.
-
Procedure:
-
A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., radiant heat) and/or paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is established.
-
Complete Freund's Adjuvant (CFA), an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, is injected subcutaneously into the plantar surface of one hind paw of the rodent.[8]
-
Following CFA injection, pain behaviors are assessed at various time points (e.g., hours to days) to evaluate the development and maintenance of hypersensitivity.
-
The test compound (e.g., this compound) or a standard analgesic is administered, and its effect on reversing the established hyperalgesia and allodynia is measured.[8]
-
-
Endpoints: Paw withdrawal latency (s), paw withdrawal threshold (g), and paw volume (edema).
2. Formalin Test
-
Objective: To assess nociceptive and inflammatory pain responses. The test has two distinct phases: an early, acute phase (neurogenic pain) and a late, tonic phase (inflammatory pain).
-
Procedure:
-
A small volume of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Immediately following the injection, the animal's behavior is observed and scored for a set period (e.g., 60 minutes).
-
Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are quantified.
-
The test compound or a standard analgesic is administered prior to the formalin injection to evaluate its ability to suppress the nociceptive responses in both phases.
-
-
Endpoints: Time spent licking/biting the injected paw (s), number of flinches.
Neuropathic Pain Models
1. Spinal Nerve Ligation (SNL)
-
Objective: To model neuropathic pain resulting from peripheral nerve injury, characterized by mechanical allodynia and thermal hyperalgesia.
-
Procedure:
-
Under anesthesia, the L5 and/or L6 spinal nerves are exposed and tightly ligated with suture material.[9]
-
This procedure leads to the development of robust and long-lasting pain hypersensitivity in the ipsilateral hind paw.
-
Behavioral testing for mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) is performed at baseline and at various time points post-surgery to confirm the development of the neuropathic pain state.
-
The test compound or a standard analgesic is administered to assess its ability to reverse the established allodynia and hyperalgesia.
-
-
Endpoints: Paw withdrawal threshold (g), paw withdrawal latency (s).
2. Chronic Constriction Injury (CCI)
-
Objective: To create a model of peripheral nerve injury that mimics symptoms of human neuropathic pain, including allodynia and hyperalgesia.
-
Procedure:
-
The sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals.[10]
-
The constriction causes intraneural edema and a partial deafferentation, leading to the development of pain behaviors.
-
Behavioral assessments for mechanical allodynia and thermal hyperalgesia are conducted to monitor the progression of the neuropathic pain.
-
The efficacy of the test compound or a standard analgesic is evaluated by its ability to alleviate the pain-related behaviors.
-
-
Endpoints: Paw withdrawal threshold (g), paw withdrawal latency (s).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammatory and neuropathic pain, as well as a typical experimental workflow for preclinical analgesic testing.
Conclusion
This compound, as a potent and selective Nav1.7 inhibitor, holds significant promise as a novel analgesic. While direct comparative data in common inflammatory and neuropathic pain models are not yet widely available, the established role of Nav1.7 in pain signaling suggests its potential for broad efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting rigorous preclinical evaluations of this compound and other Nav1.7 inhibitors. Further head-to-head studies against standard-of-care analgesics are crucial to fully elucidate the therapeutic potential of this compound and its position in the future landscape of pain management.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Drug Discovery Approach for an Effective Pain Therapy through Selective Inhibition of Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iasp-pain.org [iasp-pain.org]
- 9. mdbneuro.com [mdbneuro.com]
- 10. mdbneuro.com [mdbneuro.com]
GNE-616: A Head-to-Head Comparison with Other Analgesics for Researchers
This guide provides a comprehensive, data-driven comparison of GNE-616, a novel Nav1.7 inhibitor, with established analgesic agents. Tailored for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer an objective evaluation of this compound's performance against other analgesics, supported by detailed experimental methodologies.
Executive Summary
This compound is a highly potent and selective inhibitor of the Nav1.7 sodium channel, a genetically validated target for pain.[1] Preclinical data demonstrate its robust activity in a Nav1.7-dependent pain model. While direct head-to-head studies in the same pain models are not publicly available for all common analgesics, this guide collates available preclinical data to provide a comparative perspective. The following sections present in vitro and in vivo data in structured tables, detail common experimental protocols for pain research, and visualize key pathways and workflows.
Data Presentation
In Vitro Profile of this compound
This compound exhibits high potency and selectivity for the human Nav1.7 channel. The table below summarizes its key in vitro characteristics.
| Parameter | Value | Target | Notes |
| Ki | 0.79 nM | hNav1.7 | |
| Kd | 0.38 nM | hNav1.7 | |
| Selectivity | >2500-fold | hNav1.1, hNav1.3, hNav1.4, hNav1.5 | Selectivity over hNav1.2 and hNav1.6 is 31- and 73-fold, respectively.[1] |
Preclinical In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of this compound and other commonly used analgesics in rodent models of pain. It is important to note that the data for this compound was obtained in an aconitine-induced inherited erythromelalgia (IEM) mouse model, a Nav1.7-dependent model, while the data for the other analgesics were primarily generated in the Complete Freund's Adjuvant (CFA) model of inflammatory pain. This difference in experimental models should be considered when comparing efficacies.
| Compound | Class | Animal Model | Key Efficacy Readout | Effective Dose/Concentration |
| This compound | Nav1.7 Inhibitor | Aconitine-induced pain (IEM mouse model) | Reduction in nociceptive events | EC50 of 740 nM (total) and 9.6 nM (unbound)[1] |
| Morphine | Opioid Agonist | CFA-induced inflammatory hyperalgesia (rat) | Reversal of mechanical hyperalgesia | Minimum Effective Dose (MED) = 3.0 mg/kg, s.c. |
| Celecoxib | COX-2 Inhibitor | CFA-induced inflammatory pain (mouse) | Reduction of mechanical hyperalgesia and paw edema | 15 mg/kg, p.o. (in combination with Shinbaro) showed significant effects. |
| Gabapentin | Gabapentinoid | Acetic acid-induced writhing (mouse) | ~60% protection from writhing | 50 and 100 mg/kg, i.p. significantly decreased writhes. |
| Pregabalin | Gabapentinoid | Formalin-induced pain (rat) | Reduction of the second phase of the formalin response | 10 and 30 mg/kg |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is widely used to induce a persistent inflammatory pain state, characterized by thermal hyperalgesia, mechanical allodynia, and edema.
Principle: A subcutaneous injection of CFA, an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, into the plantar surface of a rodent's hind paw elicits a robust and long-lasting inflammatory response. This response is mediated by the production of pro-inflammatory cytokines and mediators, leading to sensitization of peripheral nociceptors and central neurons.
Procedure (Rat):
-
Rats are briefly anesthetized.
-
100 µL of CFA (1 mg/mL) is injected subcutaneously into the plantar surface of the left hind paw.[2]
-
The contralateral paw may be injected with saline to serve as a control.
-
Behavioral testing for mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) is typically performed at baseline (before CFA injection) and at various time points after injection (e.g., 24 hours, 3, 7, and 14 days).
Hargreaves Test (Plantar Test)
This test is used to assess thermal hyperalgesia.
Principle: A radiant heat source is applied to the plantar surface of the rodent's paw, and the latency to paw withdrawal is measured. A decrease in paw withdrawal latency indicates thermal hyperalgesia.
Procedure:
-
The animal is placed in a plexiglass chamber on a glass floor and allowed to acclimate.
-
A movable radiant heat source is positioned under the glass floor, directly beneath the plantar surface of the paw to be tested.
-
The heat source is activated, and a timer starts automatically.
-
When the animal lifts its paw, the heat source is turned off, and the timer stops, recording the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
Von Frey Test
This test is used to measure mechanical allodynia.
Principle: Calibrated von Frey filaments are applied to the plantar surface of the paw to determine the stimulus intensity threshold required to elicit a withdrawal response. A lower threshold indicates mechanical allodynia.
Procedure (Up-Down Method):
-
The animal is placed in a chamber with a wire mesh floor and allowed to acclimate.
-
A series of von Frey filaments of increasing stiffness are applied perpendicularly to the plantar surface of the paw until the filament bends.
-
The test begins with a filament in the middle of the range. A positive response is a sharp withdrawal of the paw.
-
If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.
-
This up-down pattern is continued for several applications after the first response, and the 50% withdrawal threshold is calculated using a specific formula.
Formalin Test
This test is used to assess nociceptive responses to a persistent chemical stimulus.
Principle: A dilute formalin solution is injected into the plantar surface of the paw, inducing a biphasic pattern of nocifensive behaviors (licking and flinching). The early phase (Phase I) is due to direct activation of nociceptors, while the late phase (Phase II) involves a combination of peripheral inflammation and central sensitization.
Procedure (Mouse):
-
The mouse is placed in an observation chamber to acclimate.
-
20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the hind paw.
-
The amount of time the animal spends licking or flinching the injected paw is recorded in 5-minute intervals for up to 60 minutes.
-
Phase I is typically the first 0-10 minutes, and Phase II is from 10-60 minutes post-injection.
Mandatory Visualizations
Caption: Signaling pathway of Nav1.7 inhibition by this compound.
Caption: General experimental workflow for preclinical pain studies.
References
Comparative Analysis of GNE-616 Activity Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of GNE-616, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Due to the limited publicly available data on the cross-validation of this compound in a wide range of cell lines, this document summarizes the existing data and provides standardized experimental protocols for researchers to conduct their own comparative studies.
This compound: A Selective Nav1.7 Inhibitor
This compound is a highly potent, metabolically stable, and orally bioavailable Nav1.7 inhibitor developed for the potential treatment of chronic pain.[1] The Nav1.7 channel, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics. It is preferentially expressed in peripheral sensory neurons and plays a critical role in the generation and propagation of action potentials in response to noxious stimuli.[2] Gain-of-function mutations in Nav1.7 are linked to inherited pain syndromes, whereas loss-of-function mutations result in a congenital insensitivity to pain, highlighting its importance in nociception.[2][3][4]
Data Presentation: this compound Activity Profile
The following table summarizes the reported in vitro potency and selectivity of this compound. Comprehensive data on its activity across a broad panel of cell lines is not yet publicly available. The table structure is provided as a template for researchers to populate as more data becomes available.
| Target/Cell Line | Assay Type | Parameter | Value | Selectivity vs. Other Subtypes | Reference |
| Human Nav1.7 | Radioligand Binding | Ki | 0.79 nM | >2500-fold vs. hNav1.1, hNav1.3, hNav1.4, hNav1.5 | [1] |
| Human Nav1.7 | Radioligand Binding | Kd | 0.38 nM | 31-fold vs. hNav1.2; 73-fold vs. hNav1.6 | [1] |
| Nav1.7-dependent Inherited Erythromelalgia (IEM) model | PK/PD Model | EC50 | 740 nM | Not Applicable | [1] |
| HEK293 cells expressing hNav1.7 | Electrophysiology | IC50 | Data not available | Not Applicable | |
| CHO cells expressing hNav1.7 | Electrophysiology | IC50 | Data not available | Not Applicable | |
| Dorsal Root Ganglion (DRG) neurons | Electrophysiology | IC50 | Data not available | Not Applicable |
Experimental Protocols
To facilitate the cross-validation of this compound and other Nav1.7 inhibitors, detailed methodologies for key experiments are provided below. The most common cell lines used for in vitro characterization are human embryonic kidney (HEK293) and Chinese hamster ovary (CHO) cells stably expressing the human Nav1.7 channel.[2]
Cell Culture
HEK293 or CHO cells stably expressing human Nav1.7 (hNav1.7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic such as 500 µg/mL Geneticin (G418).[2] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[2]
Electrophysiology (Whole-Cell Patch-Clamp)
Patch-clamp electrophysiology is the gold-standard method for characterizing the interaction of ion channel modulators with their targets.[2]
-
Solutions:
-
Procedure:
-
Cells are plated on glass coverslips coated with Poly-D-Lysine.
-
Whole-cell patch-clamp recordings are performed using either a manual or an automated patch-clamp system.
-
Cells are held at a holding potential where a significant portion of Nav1.7 channels are in the inactivated state (e.g., -60 mV).
-
Nav1.7 currents are elicited by a depolarizing voltage step (e.g., to 0 mV).
-
The inhibitory effect of this compound is determined by applying increasing concentrations of the compound and measuring the reduction in the peak current amplitude.
-
IC₅₀ values are calculated by fitting the concentration-response data to a logistical equation.
-
Fluorescence-Based Membrane Potential Assays
These assays are suitable for higher throughput screening of Nav1.7 inhibitors.
-
Principle: These assays use voltage-sensitive fluorescent dyes to measure changes in membrane potential. Activation of Nav1.7 channels by an agonist (e.g., veratridine) leads to sodium influx and membrane depolarization, which is detected as a change in fluorescence.[5][6]
-
Procedure:
-
Cells expressing hNav1.7 are seeded in 96- or 384-well plates.
-
Cells are loaded with a membrane potential-sensitive dye.
-
This compound is pre-incubated with the cells before the addition of a Nav1.7 channel activator.
-
The change in fluorescence upon channel activation is measured using a fluorescence plate reader.
-
The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal.
-
IC₅₀ values are determined from the concentration-response curves.
-
Mandatory Visualizations
Signaling Pathway of Nav1.7 in Nociception
Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Cross-Validation
Caption: General experimental workflow for cross-validating this compound activity in different cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin [mdpi.com]
GNE-616: A Potential Paradigm Shift in Analgesia for Resistant Pain Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The quest for novel analgesics with improved efficacy and safety profiles, particularly for pain states resistant to standard therapies, has led to the investigation of novel molecular targets. One of the most promising of these is the voltage-gated sodium channel Nav1.7. GNE-616, a potent and selective inhibitor of Nav1.7, represents a significant advancement in this area. This guide provides a comparative analysis of this compound's potential efficacy in preclinical models of pain that are often refractory to conventional analgesics like non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.
The Promise of Nav1.7 Inhibition
Nav1.7 is a voltage-gated sodium channel subtype predominantly expressed in peripheral sensory neurons, where it plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[1][2] Genetic studies in humans have unequivocally demonstrated the importance of Nav1.7 in pain perception. Individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, are congenitally insensitive to pain, while gain-of-function mutations lead to debilitating chronic pain syndromes.[1][2] This strong genetic validation makes Nav1.7 a compelling target for the development of novel non-opioid analgesics.
Limitations of Current Analgesics in Resistant Pain Models
Chronic neuropathic and inflammatory pain states often exhibit a diminished response to conventional analgesics.
-
Opioids , while potent analgesics for acute pain, often show reduced efficacy in neuropathic pain models.[3] Moreover, their long-term use is associated with tolerance, dependence, and significant side effects.[3]
-
NSAIDs are effective for inflammatory pain by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. However, their efficacy in neuropathic pain is limited, and they carry risks of gastrointestinal and cardiovascular adverse events with chronic use.[4][5]
This compound: Potential Efficacy in Refractory Pain
While direct comparative studies of this compound in models explicitly defined as "opioid-resistant" or "NSAID-resistant" are not extensively available in the public domain, its mechanism of action provides a strong rationale for its potential efficacy in such conditions. By selectively targeting Nav1.7, this compound aims to dampen the hyperexcitability of sensory neurons that underlies chronic pain states, a mechanism distinct from that of opioids and NSAIDs.
Comparative Data Summary
The following tables summarize the expected comparative efficacy and characteristics of this compound versus traditional analgesics based on their mechanisms of action and data from preclinical studies on Nav1.7 inhibitors in relevant pain models.
Table 1: Comparative Efficacy in Preclinical Pain Models
| Analgesic Class | Acute Nociceptive Pain | Inflammatory Pain | Neuropathic Pain | Opioid-Tolerant Models |
| This compound (Nav1.7 Inhibitor) | Effective | Effective | Highly Effective (Theoretically) | Effective (Theoretically) [6] |
| Opioids (e.g., Morphine) | Highly Effective | Effective | Moderately Effective[3] | Ineffective |
| NSAIDs (e.g., Ibuprofen) | Effective | Highly Effective | Limited Efficacy[5] | Effective |
| Gabapentinoids (e.g., Pregabalin) | Limited Efficacy | Moderately Effective | Effective | Effective |
Table 2: Mechanistic and Pharmacological Comparison
| Feature | This compound (Nav1.7 Inhibitor) | Opioids (e.g., Morphine) | NSAIDs (e.g., Ibuprofen) |
| Primary Mechanism of Action | Selective blockade of Nav1.7 sodium channels in peripheral sensory neurons. | Agonist at central and peripheral µ-opioid receptors. | Inhibition of COX-1 and COX-2 enzymes. |
| Site of Action | Primarily peripheral nervous system. | Central and peripheral nervous system. | Peripheral and central nervous system. |
| Effect on Neuronal Excitability | Decreases | Decreases | Indirectly decreases by reducing inflammatory mediators. |
| Potential for Tolerance | Low (Theoretically) | High[3] | Low |
| Common Side Effects | To be determined in clinical trials. | Respiratory depression, constipation, sedation, addiction. | GI bleeding, renal toxicity, cardiovascular events.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of preclinical data. Below are representative protocols for key experiments used to evaluate analgesics in models of neuropathic and inflammatory pain.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
-
Animal Model: Adult male Sprague-Dawley rats (200-250g) are used.
-
Surgical Procedure: Under isoflurane (B1672236) anesthesia, the right sciatic nerve is exposed at the mid-thigh level. Four loose chromic gut ligatures are tied around the nerve at 1 mm intervals. The incision is then closed in layers.
-
Drug Administration: this compound, morphine, or vehicle is administered orally or intraperitoneally at various time points post-surgery.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.
-
-
Data Analysis: Paw withdrawal thresholds and latencies are compared between treatment groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
-
Animal Model: Adult male C57BL/6 mice (20-25g) are used.
-
Induction of Inflammation: A 20 µL injection of CFA is administered into the plantar surface of the right hind paw.
-
Drug Administration: this compound, an NSAID (e.g., ibuprofen), or vehicle is administered orally or intraperitoneally before or after CFA injection.
-
Behavioral and Physiological Measurements:
-
Mechanical Allodynia: Assessed using von Frey filaments as described for the CCI model.
-
Thermal Hyperalgesia: Measured using the plantar test as described for the CCI model.
-
Paw Edema: Paw thickness is measured using a digital caliper before and at various time points after CFA injection.
-
-
Data Analysis: Changes in paw withdrawal thresholds, latencies, and paw volume are compared between treatment groups.
Visualizing the Pathways and Processes
Signaling Pathway of Pain and Analgesic Intervention
Caption: Mechanisms of action for this compound, opioids, and NSAIDs.
Hypothetical Experimental Workflow for Comparative Efficacy
References
- 1. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [ouci.dntb.gov.ua]
- 3. Why mu-opioid agonists have less analgesic efficacy in neuropathic pain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness and safety of topical versus oral nonsteroidal anti-inflammatory drugs: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has long been a promising, yet elusive, target for the development of novel analgesics. Its critical role in human pain perception, underscored by genetic studies of individuals with rare pain disorders, has fueled extensive research and development efforts. This guide provides a comparative analysis of the preclinical Nav1.7 inhibitor, GNE-616, against several Nav1.7 inhibitors that have reached clinical development. By presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of relevant pathways and workflows, this document aims to offer a comprehensive resource for researchers in the field of pain therapeutics.
Executive Summary
This compound is a potent and highly selective preclinical Nav1.7 inhibitor, demonstrating nanomolar affinity and significant separation from other sodium channel subtypes.[1] In contrast, clinical candidates such as PF-05089771, vixotrigine (formerly raxatrigine), and funapide (B607567) have faced significant challenges in translating preclinical efficacy into clinical success. While PF-05089771 showed high selectivity for Nav1.7, it failed to demonstrate significant analgesic efficacy in clinical trials for painful diabetic peripheral neuropathy.[2][3] Vixotrigine, initially developed as a selective Nav1.7 inhibitor, is now recognized as a broad-spectrum sodium channel blocker.[4][5] Funapide has been investigated as a topical agent with some mixed results in postherpetic neuralgia.[6][7][8] This guide delves into the available data to provide a detailed comparison of these compounds.
Data Presentation
Table 1: In Vitro Potency and Selectivity Profile of Nav1.7 Inhibitors
| Compound | Target | IC50 / Kd / Ki (nM) | Selectivity vs. Other Nav Subtypes | Reference |
| This compound | hNav1.7 | Ki: 0.79, Kd: 0.38 | >2500-fold vs. hNav1.1, hNav1.3, hNav1.4, hNav1.5; 31-fold vs. hNav1.2; 73-fold vs. hNav1.6 | [1] |
| PF-05089771 | hNav1.7 | IC50: 11 | 1000-fold vs. Nav1.5 and Nav1.8 | [9] |
| Vixotrigine (Raxatrigine) | hNav1.7 | IC50: ~6,300 (open/inactivated state) | Broad-spectrum; pIC50 values show limited selectivity across Nav subtypes. | [10] |
| Funapide (TV-45070) | hNav1.7 | IC50: 54 | IC50s (nM): Nav1.2: 601, Nav1.5: 84, Nav1.6: 173 | [11][12] |
Table 2: Summary of Clinical Trial Outcomes for Nav1.7 Inhibitors
| Compound | Indication | Phase | Key Findings | Reference |
| PF-05089771 | Painful Diabetic Peripheral Neuropathy | II | No statistically significant difference in pain reduction compared to placebo. Mean posterior difference of -0.41 (90% CI: -1.00 to 0.17). | [2][3] |
| Vixotrigine (Raxatrigine) | Trigeminal Neuralgia | III | Trials were discontinued (B1498344) by the sponsor. | [13] |
| Funapide (TV-45070) | Postherpetic Neuralgia | II | No statistical difference in the primary endpoint (mean daily pain score) vs. placebo. A higher proportion of patients on TV-45070 achieved ≥50% pain reduction (26.8% vs. 10.7% for placebo). | [8] |
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This technique is the gold standard for characterizing the interaction of ion channel modulators with their targets, allowing for direct measurement of ion channel activity.
1. Cell Culture:
-
HEK293 or CHO cells stably expressing the human Nav1.7 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).[14]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[14]
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using either a manual or an automated patch-clamp system.[14]
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[14]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.[14]
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with the internal solution.[15]
-
After establishing a whole-cell configuration, the cell is held at a holding potential of -120 mV.[16]
-
To measure Nav1.7 currents, depolarizing voltage steps are applied (e.g., from -80 mV to +40 mV in 5 mV increments).[17]
-
To assess state-dependent inhibition, various voltage protocols are used to bias the channels into resting, open, or inactivated states.[18]
3. Data Analysis:
-
Current amplitudes are measured at the peak of the inward current.
-
IC50 values are determined by fitting the concentration-response data to a Hill equation.
Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used in vivo model to assess inflammatory pain. It produces a biphasic pain response: an early, acute phase due to direct nociceptor activation, and a later, tonic phase involving central sensitization.[19][20]
1. Animals:
-
Adult male C57BL/6J mice are commonly used.
2. Procedure:
-
Animals are allowed to acclimate to the testing environment.
-
A solution of 2.5% formalin in saline is prepared.[19]
-
20 µL of the formalin solution is injected subcutaneously into the plantar surface of the hind paw.[19]
-
Immediately after injection, the animal is placed in an observation chamber.[19]
-
The cumulative time spent licking or biting the injected paw is recorded for a set period, typically up to 60 minutes.[21] The observation period is divided into two phases: Phase I (0-5 minutes) and Phase II (15-40 minutes).[22]
3. Data Analysis:
-
The total licking/biting time is calculated for both Phase I and Phase II.
-
The analgesic effect of a test compound is determined by its ability to reduce the licking/biting time compared to a vehicle-treated control group.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
The CFA model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
1. Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.[23]
2. Procedure:
-
A suspension of heat-killed Mycobacterium tuberculosis in mineral oil (CFA) is used.
-
Animals are briefly anesthetized.
-
50-100 µL of CFA is injected subcutaneously into the plantar surface of the hind paw.[23][24]
-
Following injection, animals develop edema, erythema, and hypersensitivity at the injection site.[24]
3. Behavioral Testing:
-
Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw.
-
Thermal hyperalgesia is measured using a hot plate or radiant heat source. The latency to paw withdrawal is recorded.
-
Behavioral testing is typically performed at baseline and at various time points after CFA injection (e.g., 24 hours, 3 days, 7 days).[25]
4. Data Analysis:
-
The paw withdrawal threshold (in grams) for mechanical allodynia and the paw withdrawal latency (in seconds) for thermal hyperalgesia are recorded.
-
The efficacy of a test compound is evaluated by its ability to reverse the CFA-induced decrease in withdrawal threshold or latency compared to a vehicle-treated group.
Mandatory Visualization
Caption: Nav1.7 Signaling Pathway in Pain Perception.
Caption: Preclinical Evaluation Workflow for Nav1.7 Inhibitors.
References
- 1. Funapide - Flexion Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.script-one.com [m.script-one.com]
- 5. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Investigational Drugs for the Treatment of Postherpetic Neuralgia: Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of a Topical Sodium Channel Inhibitor (TV-45070) in Patients With Postherpetic Neuralgia (PHN): A Randomized, Controlled, Proof-of-Concept, Crossover Study, With a Subgroup Analysis of the Nav1.7 R1150W Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. axolbio.com [axolbio.com]
- 16. nanion.de [nanion.de]
- 17. A-80426 suppresses CFA-induced inflammatory pain by suppressing TRPV1 activity via NFκB and PI3K pathways in mice | Clinics [elsevier.es]
- 18. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. researchgate.net [researchgate.net]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. scispace.com [scispace.com]
- 24. Inflammatory pain in mice induces light cycle-dependent effects on sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
Safety Operating Guide
Navigating the Safe Disposal of GNE-616: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step logistical information for the proper disposal of GNE-616. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established guidelines for the disposal of laboratory chemical waste and information available for similar compounds.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its associated waste should be performed in a well-ventilated area, ideally within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound should be a meticulous process involving segregation, containment, and clear labeling to ensure safety and compliance with hazardous waste regulations.
-
Waste Segregation : Proper segregation of waste streams is critical to prevent accidental chemical reactions and to facilitate proper disposal by your institution's Environmental Health and Safety (EH&S) department.
-
Solid Waste : Collect all solid this compound waste, including unused powder and contaminated consumables such as weigh boats, pipette tips, and gloves, in a designated, compatible hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and specify the chemical name "this compound".
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. It is crucial not to mix this waste with other solvent streams unless their compatibility has been verified. The container must be clearly labeled "Hazardous Waste" with a complete list of its contents, including all solvents and an estimated concentration of this compound.
-
Sharps : Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as "Hazardous Waste" and indicates the chemical contamination.[1]
-
-
Container Management : Proper management of waste containers is essential for maintaining a safe laboratory environment.
-
Containers must be chemically compatible with the waste they hold and should be kept in good condition, free from damage or leaks.[1][2]
-
Waste containers must be securely closed at all times, except when adding or removing waste.[1][3]
-
Do not overfill waste containers; a general rule is to leave at least 10% headspace to allow for expansion.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be inspected weekly for any signs of leakage.[4]
-
-
Disposal Request :
-
Once a waste container is full, or if it has been in the SAA for up to one year (for partially filled containers), you must arrange for its collection by your institution's EH&S department.[5]
-
Complete all necessary waste pickup forms as required by your institution, providing an accurate and detailed description of the waste composition.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [2][3] Evaporation of chemical waste, even in a fume hood, is also not a permissible disposal method.[3]
Key Safety and Handling Data
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | [5] |
| Handling Location | Well-ventilated area, preferably a chemical fume hood. | [5][6] |
| Waste Container Labeling | "Hazardous Waste" with full chemical names and estimated concentrations. | [5] |
| Waste Storage Location | Designated Satellite Accumulation Area (SAA) within the laboratory. | [4] |
| Maximum Storage Time (SAA) | Up to one year for partially filled containers; full containers should be removed promptly. | [4][5] |
| Spill Cleanup | Treat spilled chemical and cleanup materials as hazardous waste. | [3] |
Experimental Protocol: Spill Decontamination
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity of the spill and evacuate the area if necessary.
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment : For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Cleanup : Carefully collect the spilled material and all contaminated absorbent materials.
-
Package as Waste : Place all cleanup materials into a compatible hazardous waste container.
-
Labeling : Seal the container and label it as "Hazardous Waste" with a clear description of the spilled chemical and the cleanup materials used.
-
Decontaminate : Clean the spill area with an appropriate solvent, and also treat these cleaning materials as hazardous waste.
-
EH&S Notification : Report the spill to your institution's EH&S department. For large or unmanageable spills, evacuate the area and contact EH&S or the emergency response team immediately.[3]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. ubpbio.com [ubpbio.com]
Personal protective equipment for handling GNE-616
Essential Safety and Handling Guide for GNE-616
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining the integrity of research. This guidance is based on best practices for handling potent research compounds and information available for structurally related molecules.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following recommendations are based on the safety profile of a closely related compound, GNE-6776, and general principles of laboratory safety for handling novel chemical entities. It is imperative to treat this compound as a compound with potential hazards until its toxicological properties are fully characterized.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. These requirements are based on standard laboratory safety protocols for handling potent chemical compounds.[1]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable. Change gloves immediately if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area.[1] |
| Skin and Body Protection | Laboratory coat | Fully buttoned, with tight-fitting cuffs.[1] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a chemical fume hood. Use in a well-ventilated area or under a chemical fume hood is required.[1] |
Operational Procedures
Handling of Solid Compound
-
Engineering Controls : All weighing and initial reconstitution of solid this compound should be performed within a chemical fume hood to minimize inhalation exposure.[1]
-
Tools and Technique : Use appropriate spatulas and weighing paper to handle the compound, avoiding direct contact.
-
Container Management : Keep the primary container tightly closed when not in use.
Handling of Solutions
-
Engineering Controls : Handle all solutions containing this compound within a chemical fume hood to prevent exposure to splashes and aerosols.[1]
-
Labeling : Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.[1]
-
Spill Management : In case of a spill, absorb the liquid with an inert material and dispose of it as chemical waste. Clean the affected area thoroughly.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Safety and Logistical Information
Storage and Disposal
| Aspect | Procedure |
| Storage of Solid and Solutions | Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Consult the supplier's data sheet for specific storage temperature recommendations.[1] |
| Waste Disposal | Dispose of all waste materials (including contaminated gloves, weighing paper, and pipette tips) in a designated and clearly labeled chemical waste container. Follow all local, state, and federal regulations for hazardous waste disposal. |
Emergency Procedures
| Situation | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Wash the affected skin with plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.[2] |
| Eye Contact | Hold eyelids apart and flush eyes with plenty of water. Have eyes examined and tested by a medical professional.[2] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
